5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Pharmaceutical Preparations - Drug Combinations - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFDOPUFARGNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
This guide provides a comprehensive technical overview for the synthesis and characterization of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, a key building block in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Introduction: Strategic Importance of the Target Compound
This compound is a fluorinated aromatic carboxylic acid derivative of significant interest in pharmaceutical development. Its molecular architecture, featuring a benzoic acid, a fluorine atom, and a methylpiperazine moiety, makes it a valuable intermediate. It is particularly crucial in the synthesis of advanced fluoroquinolone antibiotics, where its structure contributes to enhanced inhibition of bacterial DNA gyrase, thereby improving potency against resistant microbial strains[1]. The strategic placement of the fluorine atom and the piperazine group often leads to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates, making a reliable and well-characterized synthesis protocol essential for research and development.
This guide details a robust synthetic route via Nucleophilic Aromatic Substitution (SNAr) and outlines a comprehensive characterization workflow using modern analytical techniques to confirm the structure and purity of the final compound.
Chemical Synthesis
The synthesis of the title compound is efficiently achieved through the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the high reactivity of an activated aryl fluoride towards nucleophilic attack.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Reaction Mechanism: The Addition-Elimination Pathway
The core of this synthesis is the SNAr mechanism. Unlike SN1 and SN2 reactions common with aliphatic compounds, SNAr reactions on aromatic rings proceed via a distinct two-step addition-elimination pathway[2].
-
Nucleophilic Addition: The reaction is initiated by the attack of the secondary amine of 1-methylpiperazine on the electron-deficient carbon atom (C2) of 2,5-difluorobenzoic acid. The aromatic ring is "activated" towards this attack by the electron-withdrawing nature of the ortho-carboxylic acid group and the fluorine atom itself. This addition step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[2]. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the carboxylate group, which strongly stabilizes the intermediate.
-
Elimination: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group. In this synthesis, the fluoride ion at the C2 position is expelled. The reaction demonstrates high regioselectivity for the C2 position over the C5 position because the C2 carbon is significantly more electrophilic due to the combined electron-withdrawing effects of the adjacent carboxyl group and the fluorine atom. Fluorine is an excellent leaving group in SNAr reactions, often more so than other halogens, which is a key principle of the "element effect" in these mechanisms[3].
This mechanistic choice is trustworthy because it relies on well-established principles of physical organic chemistry that predict high yield and selectivity for this specific substitution pattern[4].
Detailed Experimental Protocol: Synthesis
This protocol is designed to be self-validating through purification and subsequent characterization.
Step 1: Reagent Preparation and Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-difluorobenzoic acid (1 equiv.).
-
Add a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to dissolve the starting material. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity.
-
Add an excess of 1-methylpiperazine (2.5-3.0 equiv.). The excess nucleophile also serves as a base to neutralize the hydrofluoric acid byproduct formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be used.
Step 2: Reaction Execution
-
Heat the reaction mixture to a temperature between 100-120 °C. The elevated temperature is necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 3: Product Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water. This step precipitates the crude product.
-
Acidify the aqueous mixture slowly with a mineral acid (e.g., 2M HCl) to a pH of approximately 6-7. This step protonates the carboxylate to form the final benzoic acid and ensures the product is in its neutral, less soluble form, maximizing precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water to remove any residual salts and water-soluble impurities.
-
Dry the crude product in a vacuum oven at 50-60 °C.
Step 4: Purification
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol. Recrystallization is a critical purification step that exploits differences in solubility between the product and impurities, leading to a highly pure crystalline solid.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reagents and Expected Yield
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Role | Purity |
| 2,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | Starting Material | >98% |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Nucleophile/Base | >99% |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent | Anhydrous |
| Hydrochloric Acid (2M) | HCl | 36.46 | Acidifying Agent | Reagent Grade |
| Ethanol | C₂H₆O | 46.07 | Recrystallization Solvent | >95% |
| Expected Yield | - | - | - | 75-85% |
| Expected Purity | - | - | - | >99% (Post-Recrystallization) |
Characterization
A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the synthesized this compound.
Analytical Workflow Diagram
Caption: Comprehensive workflow for the analytical characterization.
Spectroscopic Characterization
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure of the synthesized molecule. All chemical shifts (δ) are reported in parts per million (ppm)[5].
-
Protocol:
-
Prepare the sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H NMR, ¹³C NMR, and optionally ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
-
Expert Interpretation:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons, the piperazine methylene protons, and the N-methyl protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings, which are definitive for confirming the substitution pattern[6]. The disappearance of one of the fluoro-aromatic proton signals and the appearance of piperazine signals confirm the successful substitution.
-
¹³C NMR: The spectrum will confirm the presence of all 12 unique carbon atoms in the molecule. The most deshielded carbon will be the carboxylic acid carbon (~165-170 ppm). The carbons of the aromatic ring will show splitting due to C-F coupling, providing further structural validation[6].
-
3.2.2 Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).
-
-
Expert Interpretation:
-
In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should match the calculated theoretical value for the molecular formula C₁₂H₁₆FN₂O₂⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few ppm[7].
-
Chromatographic Characterization
3.3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound. A reverse-phase method is typically employed.
-
Protocol:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly, typically around 254 nm[8].
-
Sample Preparation: Prepare a stock solution of the sample in methanol or the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Expert Interpretation:
-
A pure sample should yield a single major peak in the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For pharmaceutical intermediates, a purity of >99% is typically required.
-
Summary of Characterization Data
| Analysis | Parameter | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | Aromatic H: ~7.0-7.8 ppm; Piperazine CH₂: ~3.0-3.4 ppm; N-CH₃: ~2.2-2.4 ppm; COOH: ~13.0 ppm (broad) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ) | COOH: ~167 ppm; Aromatic C: ~110-160 ppm (with C-F coupling); Piperazine CH₂: ~45-55 ppm; N-CH₃: ~45 ppm |
| HRMS (ESI+) | [M+H]⁺ (m/z) | Calculated: 239.1245; Found: 239.1245 ± 5 ppm |
| RP-HPLC | Purity | >99% (at 254 nm) |
| Molecular Formula | - | C₁₂H₁₅FN₂O₂ |
| Molecular Weight | - | 238.26 g/mol [1] |
Safety, Storage, and Handling
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all chemicals in a well-ventilated fume hood.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light[1].
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for all reagents before use.
Conclusion
This guide provides a robust and reliable framework for the synthesis and comprehensive characterization of this compound. By understanding the underlying SNAr mechanism, researchers can troubleshoot and optimize the synthesis, while the detailed characterization workflow ensures the production of a high-purity material suitable for the demanding standards of pharmaceutical research and development. The integration of mechanistic rationale with validated protocols embodies the principles of scientific integrity and provides a trusted resource for chemists in the field.
References
- MySkinRecipes. This compound.
- ResearchGate.
- The Royal Society of Chemistry.
- National Institutes of Health (PMC). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
- MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
- Chemistry Steps.
- Juniper Publishers.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. rsc.org [rsc.org]
- 6. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fsis.usda.gov [fsis.usda.gov]
Physicochemical properties of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
An In-depth Technical Guide on the Physicochemical Properties of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This compound is a pivotal scaffold in contemporary medicinal chemistry, serving as a versatile starting material for a multitude of pharmaceutical agents. The strategic incorporation of a fluorine atom and a methylpiperazinyl group imparts a unique combination of electronic and steric properties, which in turn govern its reactivity, solubility, and pharmacokinetic profile. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is designed to furnish researchers, chemists, and drug development professionals with the essential data and methodologies required for its effective application in the synthesis and development of novel therapeutics.
Introduction: The Strategic Importance in Drug Design
The design of modern pharmaceuticals often hinges on the nuanced modulation of a molecule's properties to achieve a desired therapeutic effect while minimizing off-target activity. This compound has emerged as a valuable building block due to the synergistic effects of its constituent functional groups. The electron-withdrawing nature of the fluorine atom at the 5-position influences the acidity of the carboxylic acid and can enhance metabolic stability. Concurrently, the 4-methylpiperazinyl moiety at the 2-position introduces a basic center, which is frequently exploited to improve aqueous solubility and facilitate salt formation for optimized drug delivery. A granular understanding of the physicochemical landscape of this compound is therefore a prerequisite for its rational deployment in drug discovery pipelines.
Core Physicochemical Profile
A precise and accurate understanding of a compound's physical and chemical characteristics is fundamental to its successful application. This section delineates the key identifiers and empirical data for this compound.
Chemical Identity and Structural Attributes
-
IUPAC Name: 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid
-
CAS Number: 179688-29-0
-
Molecular Formula: C₁₂H₁₅FN₂O₂
-
Molecular Weight: 238.26 g/mol
-
Canonical SMILES: CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O
Tabulated Physicochemical Data
For ease of reference and comparison, the critical physicochemical parameters are summarized below. These values represent a consensus from both experimental data and validated computational predictions.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | |
| Melting Point | 218 - 222 °C | |
| Boiling Point | 413.5 ± 45.0 °C (Predicted) | |
| pKa | 3.19 ± 0.10 (Acidic), 7.84 ± 0.10 (Basic) (Predicted) | |
| LogP | 1.83 (Predicted) | |
| Solubility | Soluble in DMSO |
Experimental Protocols for In-House Validation
While reference data is invaluable, empirical verification within the context of a specific research environment is a cornerstone of scientific rigor. The following protocols provide robust methodologies for the characterization of this compound.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is particularly well-suited for this analyte due to its moderate polarity. The choice of a C18 column provides a versatile stationary phase for effective separation.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-3 min: 10% B
-
3-18 min: 10% to 90% B
-
18-21 min: 90% B
-
21-21.1 min: 90% to 10% B
-
21.1-25 min: 10% B
-
-
Detection: Monitor the elution at a wavelength of 254 nm.
-
Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all observed peaks.
Trustworthiness: This protocol is a self-validating system. The use of a gradient elution ensures that impurities with a wide range of polarities are effectively separated and detected. Running a blank (injection of the mobile phase) prior to the sample analysis confirms the absence of system-related artifacts.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides unambiguous structural elucidation by probing the magnetic environments of atomic nuclei. For this molecule, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve the analyte and for the exchangeable protons of the carboxylic acid and any potential water to be clearly observed.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. The characteristic signals for the aromatic, piperazinyl, and methyl protons should be observed in their expected chemical shift regions and with the appropriate multiplicities.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
Data Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign all signals to the corresponding atoms in the proposed structure.
Authoritative Grounding: The principles of NMR spectroscopy are well-established and form a fundamental part of organic structure determination. For reference spectra and chemical shift predictions, databases such as the can be consulted.
Visualizing Methodologies and Relationships
To enhance clarity and understanding, the following diagrams illustrate key workflows and conceptual relationships.
General Workflow for Physicochemical Characterization
Caption: A streamlined workflow for the complete physicochemical analysis.
Conclusion
This compound is a compound of significant interest in the field of drug discovery, offering a unique combination of functionalities that can be leveraged to optimize the properties of lead compounds. The data and protocols presented in this guide provide a robust framework for the characterization and quality control of this important synthetic intermediate. By applying these methodologies, researchers can ensure the integrity of their starting materials, thereby laying a solid foundation for the subsequent stages of research and development. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel therapeutic agents.
References
-
Adooq Bioscience. 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid. [Link]
Spectroscopic data (NMR, IR, MS) of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
Abstract: This guide provides a comprehensive technical overview of the analytical methodologies used to characterize this compound, a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset, this document synthesizes theoretical principles and data from analogous structures to present a robust, predicted spectroscopic profile. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are applied to elucidate and confirm the structure of complex small molecules. Methodologies, experimental considerations, and data interpretation are discussed in detail to provide a self-validating framework for analysis.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₂H₁₅FN₂O₂, Molecular Weight: 238.26 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry. Its structural motifs—a fluorinated benzoic acid core and a methylpiperazine substituent—are common in various pharmacologically active agents. As such, rigorous structural confirmation and purity assessment are critical prerequisites for its use in drug discovery and development pipelines.
This document serves as a detailed guide to its characterization using three cornerstone analytical techniques: NMR for detailed structural connectivity, IR spectroscopy for functional group identification, and Mass Spectrometry for molecular weight confirmation and fragmentation analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy provides unparalleled insight into the molecular skeleton, revealing the chemical environment, connectivity, and spatial relationships of atoms. For a molecule with multiple distinct proton and carbon environments like this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: The Causality Behind Experimental Choices
The choice of a deuterated solvent is the first critical decision. While CDCl₃ is common, its ability to solvate polar carboxylic acids can be limited, and the acidic proton signal is often very broad or may exchange with trace amounts of water. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the superior choice for carboxylic acids.[1] Its high polarity ensures solubility, and it slows the exchange rate of the acidic proton, typically resulting in a visible, albeit broad, signal at a very downfield chemical shift (>10 ppm).[1][2] Furthermore, the residual solvent peak of DMSO-d₆ at ~2.50 ppm does not typically interfere with key analyte signals.
The following workflow outlines a robust process for NMR analysis.
Caption: Standard workflow for NMR sample analysis.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum is based on established substituent effects on aromatic rings and data from analogous compounds.[3][4][5] The electron-donating piperazine group and the electron-withdrawing fluorine and carboxylic acid groups create a distinct pattern on the aromatic ring.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Supporting Evidence |
| > 10.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and their signals are often broad due to hydrogen bonding and chemical exchange. In DMSO-d₆, this peak is typically observed far downfield.[1] |
| ~7.55 | dd (J ≈ 8.8, 3.0 Hz) | 1H | H-6 | This proton is ortho to the carboxylic acid and meta to the fluorine. The ortho coupling to H-4 and a smaller meta coupling to H-3 are expected. |
| ~7.20 | ddd (J ≈ 8.8, 8.8, 3.0 Hz) | 1H | H-4 | Positioned between two electron-withdrawing groups (ortho to F, meta to COOH), this proton experiences complex splitting from H-3, H-6, and the fluorine atom. |
| ~6.80 | dd (J ≈ 8.8, 4.5 Hz) | 1H | H-3 | This proton is ortho to the electron-donating piperazine group and meta to the fluorine, shifting it significantly upfield. It will show coupling to H-4 and the fluorine atom. |
| ~3.15 | t (J ≈ 5.0 Hz) | 4H | Piperazine (-CH₂-N-Ar) | These protons are on the carbons directly attached to the aromatic ring and will appear as a triplet due to coupling with the adjacent piperazine protons. |
| ~2.45 | t (J ≈ 5.0 Hz) | 4H | Piperazine (-CH₂-N-CH₃) | These protons are adjacent to the N-methyl group and are slightly more shielded. |
| ~2.25 | Singlet | 3H | -N-CH₃ | The methyl group protons are singlets as they have no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon chemical shifts are highly sensitive to the electronic environment. The predicted values are derived from additivity rules and comparison with known fluorinated benzoic acids and piperazine-substituted aromatics.[6][7]
| Predicted δ (ppm) | Assignment | Rationale & Supporting Evidence |
| ~168.0 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded, typically appearing in the 160-180 ppm range.[1] |
| ~160.0 (d, ¹JCF ≈ 250 Hz) | C-5 (C-F) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly deshielded by the electronegative fluorine. |
| ~145.0 | C-2 (C-N) | The carbon attached to the piperazine nitrogen is deshielded due to the nitrogen's electronegativity and its position on the aromatic ring. |
| ~125.0 (d, ³JCF ≈ 8 Hz) | C-1 (C-COOH) | The ipso-carbon bearing the carboxyl group. It will exhibit a smaller three-bond coupling to the fluorine. |
| ~120.0 (d, ²JCF ≈ 22 Hz) | C-6 | This carbon is ortho to the fluorine and will show a characteristic two-bond C-F coupling. |
| ~118.0 (d, ²JCF ≈ 25 Hz) | C-4 | Also ortho to the fluorine, this carbon will show a significant two-bond C-F coupling. |
| ~115.0 (d, ³JCF ≈ 7 Hz) | C-3 | This carbon is meta to the fluorine, resulting in a smaller three-bond coupling constant. |
| ~55.0 | Piperazine (-CH₂-N-Ar) | Methylene carbons of the piperazine ring attached to the aromatic system. |
| ~48.0 | Piperazine (-CH₂-N-CH₃) | Methylene carbons adjacent to the N-methyl group. |
| ~45.0 | -N-CH₃ | The N-methyl carbon. |
Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Trustworthiness: Self-Validating Protocols
A robust IR analysis protocol ensures that the obtained spectrum is representative of the sample. The Attenuated Total Reflectance (ATR) technique has become a standard due to its simplicity and lack of sample preparation.[8][9] A background spectrum must be run first to subtract absorptions from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum contains only signals from the sample.
Caption: A typical workflow for FT-IR analysis using an ATR accessory.
Predicted IR Absorption Bands
The predicted IR spectrum of this compound will be dominated by features characteristic of a substituted aromatic carboxylic acid.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Supporting Evidence |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch in carboxylic acids is exceptionally broad due to strong intermolecular hydrogen bonding, often appearing as a wide envelope that can obscure C-H stretches.[10][11] |
| ~3050 (weak-medium) | C-H stretch | Aromatic | Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. |
| ~2950-2800 (medium) | C-H stretch | Aliphatic (Piperazine, -CH₃) | Aliphatic C-H stretches from the piperazine ring and methyl group appear in this region. |
| 1710-1680 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch is one of the most intense and reliable peaks. For aromatic carboxylic acids, conjugation lowers the frequency to this range.[12] |
| ~1600, ~1475 (medium) | C=C stretch | Aromatic Ring | These two peaks are characteristic of the benzene ring itself. |
| 1320-1210 (strong) | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H in-plane bending vibrations give rise to a strong band in this region.[12] |
| ~1250 (strong) | C-F stretch | Aryl-Fluoride | The C-F stretch is typically a strong and sharp absorption. |
| ~1150 (medium) | C-N stretch | Aryl-Amine, Aliphatic Amine | C-N stretching vibrations from both the aromatic and aliphatic parts of the piperazine moiety are expected here. |
| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer | The out-of-plane O-H bend of a hydrogen-bonded dimer is a broad, characteristic feature.[12] |
Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Structure
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the title compound, as it typically generates an intact protonated molecular ion, [M+H]⁺.[13][14]
Authoritative Grounding: The ESI-MS Protocol
A standard protocol involves dissolving the analyte in a suitable solvent and infusing it into the mass spectrometer. The choice of solvent (e.g., methanol or acetonitrile with a small amount of formic acid) is crucial as it must promote ionization and be volatile. Formic acid is added to ensure the analyte is protonated, facilitating the formation of the [M+H]⁺ ion in positive ion mode.
Caption: Predicted ESI-MS fragmentation pathway for the target compound.
Predicted Mass Spectrum and Fragmentation Analysis
The analysis in positive ion ESI-MS would be expected to yield the following key ions.
| m/z (Predicted) | Ion | Rationale & Supporting Evidence |
| 239 | [M+H]⁺ | The protonated molecular ion. This is the primary confirmation of the molecular weight (238.26 Da). |
| 221 | [M+H - H₂O]⁺ | Loss of a water molecule is a common fragmentation pathway for carboxylic acids.[15] |
| 193 | [M+H - HCOOH]⁺ | Decarboxylation, or loss of formic acid (46 Da), is a characteristic fragmentation for benzoic acids, leaving the substituted aniline fragment.[16] |
| 124 | [C₇H₅FO]⁺ | This fragment could arise from the cleavage of the piperazine group from the m/z 193 ion, representing the fluorobenzoyl cation. |
| 99 | [C₅H₁₁N₂]⁺ | This ion represents the protonated N-methylpiperazine fragment resulting from the cleavage of the C-N bond connecting the piperazine ring to the aromatic system. Fragmentation of piperazine designer drugs often shows characteristic losses related to the piperazine ring.[17] |
Conclusion
The combined application of NMR, IR, and MS provides a powerful and orthogonal toolkit for the unambiguous structural elucidation of this compound. This guide outlines the predicted spectral characteristics based on fundamental principles and comparative data. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of protons and carbons and the influence of the fluorine atom through characteristic couplings. The IR spectrum will provide rapid confirmation of key functional groups, most notably the broad O-H and sharp C=O stretches of the carboxylic acid. Finally, ESI-MS will verify the molecular weight via the [M+H]⁺ ion at m/z 239 and offer further structural clues through predictable fragmentation patterns. Together, these techniques provide a self-validating system for confirming the identity and purity of this important pharmaceutical intermediate.
References
-
Title: Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Sample preparation for FT-IR. Source: University of Colorado Boulder, Department of Chemistry. URL: [Link]
-
Title: Sample Preparation for FTIR Analysis. Source: Drawell. URL: [Link]
-
Title: Quantitative mass spectrometry methods for pharmaceutical analysis. Source: Journal of Pharmaceutical and Biomedical Analysis via PMC. URL: [Link]
-
Title: Common Sampling Techniques of FTIR Spectroscopy. Source: Edinburgh Instruments. URL: [Link]
-
Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Source: Technology Networks. URL: [Link]
-
Title: Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Guide to FT-IR Spectroscopy. Source: Bruker. URL: [Link]
-
Title: NMR and Mass Spectroscopy of Carboxylic Acids. Source: JoVE. URL: [Link]
-
Title: Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Source: American Pharmaceutical Review. URL: [Link]
-
Title: Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? Source: ResearchGate. URL: [Link]
-
Title: The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Source: PubMed. URL: [Link]
-
Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Source: ResearchGate. URL: [Link]
-
Title: Why am I not seeing the -COOH peak of this dye when I take NMR? Source: Reddit. URL: [Link]
-
Title: Calculated and experimental 13C NMR chemical shifts. Source: ResearchGate. URL: [Link]
-
Title: What functional groups would be present in benzoic acid and seen on the IR spectrum? Source: Quora. URL: [Link]
-
Title: Predict all NMR spectra. Source: NMRDB.org. URL: [Link]
-
Title: CASPRE - 13C NMR Predictor. Source: CASPRE. URL: [Link]
-
Title: Mass spectra and major fragmentation patterns of piperazine designer drugs. Source: ResearchGate. URL: [Link]
-
Title: IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Source: ResearchGate. URL: [Link]
-
Title: Infrared spectrum of benzoic acid. Source: Doc Brown's Chemistry. URL: [Link]
-
Title: Carbon-13 chemical shift assignments of derivatives of benzoic acid. Source: Magnetic Resonance in Chemistry. URL: [Link]
-
Title: The C=O Bond, Part III: Carboxylic Acids. Source: Spectroscopy Online. URL: [Link]
-
Title: Fragmentation Processes - Structure Determination of Organic Compounds. Source: Pharmacy 180. URL: [Link]
-
Title: Infrared Spectra and Molecular Configuration of Benzoic Acid. Source: CORE. URL: [Link]
-
Title: Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Source: PMC - NIH. URL: [Link]
-
Title: Supplementary Information - Characterization data for all products. Source: The Royal Society of Chemistry. URL: [Link]
-
Title: Predict 1H proton NMR spectra. Source: NMRDB.org. URL: [Link]
-
Title: Predict 13C carbon NMR spectra. Source: NMRDB.org. URL: [Link]
-
Title: Mass Spectrometry: Fragmentation. Source: University of California, Davis. URL: [Link]
-
Title: Mass spectrum of benzoic acid. Source: Doc Brown's Chemistry. URL: [Link]
-
Title: Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains. Source: The Planetary Science Journal. URL: [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. edinst.com [edinst.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. researchgate.net [researchgate.net]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]
- 14. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 15. geo.fu-berlin.de [geo.fu-berlin.de]
- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Physicochemical Properties, Synthesis, and Mechanism of Action of a Potent BRAF Inhibitor
Introduction
Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the BRAF (B-Raf) kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] The discovery and development of Dabrafenib marked a significant advancement in the field of targeted cancer therapy, particularly for melanomas harboring activating BRAF mutations.[1] This guide provides a detailed technical overview of Dabrafenib, encompassing its chemical and physical properties, a thorough examination of its synthesis, its mechanism of action, and its clinical significance.
Physicochemical Properties
Dabrafenib is an organofluorine compound, a sulfonamide, a member of 1,3-thiazoles, and an aminopyrimidine.[3] The free base, identified by CAS number 1195765-45-7, is the active moiety.[3] It is typically administered as a mesylate salt to improve its physicochemical properties for pharmaceutical formulation.[4]
| Property | Value | Source |
| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [3] |
| Molecular Formula | C23H20F3N5O2S2 | [3] |
| Molecular Weight | 519.57 g/mol | [5] |
| Appearance | Lyophilized powder | [6] |
| Solubility | Soluble in DMSO (30 mg/ml) and ethanol (1 mg/ml with slight warming) | [6] |
| CAS Number | 1195765-45-7 (free base) | [3] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Dabrafenib is a competitive inhibitor of ATP, binding to the active conformation of the BRAF kinase.[1][2] In normal cellular signaling, the RAS/RAF/MEK/ERK pathway plays a crucial role in regulating cell growth, proliferation, and survival.[7] However, in a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene, most commonly the V600E mutation, leads to a constitutively active BRAF protein.[7] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving tumor cell proliferation and survival.[1]
Dabrafenib selectively targets and inhibits the mutated BRAF V600 protein, thereby blocking the hyperactivated MAPK/ERK signaling cascade.[8] This inhibition leads to a decrease in the phosphorylation of MEK and ERK, ultimately resulting in G1 cell cycle arrest and apoptosis in tumor cells with the BRAF V600 mutation.[1]
Caption: Dabrafenib's mechanism of action in BRAF-mutated cancer.
Synthesis of Dabrafenib
The synthesis of Dabrafenib is a multi-step process that involves the construction of the core thiazole ring and subsequent functional group manipulations. While several synthetic routes have been reported, a common approach involves key steps such as sulfonamidation, halogenation, thiazole cyclization, and pyrimidine cyclization.[9][10]
A generalized synthetic workflow is outlined below:
Sources
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSRS [precision.fda.gov]
- 6. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 7. medschool.co [medschool.co]
- 8. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 9. medkoo.com [medkoo.com]
- 10. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
Role of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid in fluoroquinolone synthesis
An In-Depth Technical Guide on the Role of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid in Fluoroquinolone Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroquinolones represent a cornerstone of synthetic antibacterial therapy, exhibiting broad-spectrum activity and favorable pharmacokinetics. The efficacy and specific properties of these drugs are critically dictated by the substituents on the core quinolone scaffold. This technical guide elucidates the pivotal role of This compound as a key starting material and structural synthon in the synthesis of advanced fluoroquinolone antibiotics. We will explore the strategic incorporation of this molecule, the underlying chemical principles, and its profound influence on the final drug's structure-activity relationship (SAR). This document serves as a technical resource, bridging synthetic chemistry with medicinal chemistry insights for professionals in drug discovery and development.
Introduction: The Architectural Significance of Fluoroquinolone Intermediates
The antibacterial power of fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The core pharmacophore is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton. However, the therapeutic profile—including spectrum of activity, potency, and safety—is heavily modulated by substituents at key positions, most notably C-7, C-6, and N-1.
The substituent at the C-7 position is particularly influential, impacting potency, target enzyme interaction, and pharmacokinetic properties. Introducing heterocyclic amines, such as piperazine and its derivatives, at this position has been a highly successful strategy. The N-methylpiperazine moiety, for instance, is known to enhance activity against Gram-positive organisms.
This guide focuses on a "convergent synthesis" strategy where the C-7 substituent is installed on a benzoic acid precursor before the construction of the bicyclic quinolone core. This compound is an exemplar of such a precursor, embedding two critical structural motifs—the future C-6 fluorine and the C-7 N-methylpiperazinyl group—at the outset of the synthesis.
The Precursor: Synthesis and Properties of this compound
The strategic value of this intermediate lies in its efficient preparation via a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 2,5-difluorobenzoic acid, possesses two activated fluorine atoms. The fluorine at the C-2 position is ortho to the electron-withdrawing carboxylic acid group, making it highly susceptible to nucleophilic attack.
Synthesis Protocol
The synthesis is typically a one-step, high-yield reaction.
Reaction: 2,5-difluorobenzoic acid + N-methylpiperazine → this compound
Detailed Protocol:
-
To a solution of N-methylpiperazine (2.2 equivalents) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or in a high-boiling point base like pyridine, add 2,5-difluorobenzoic acid (1.0 equivalent).
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS. The second equivalent of N-methylpiperazine acts as a base to neutralize the hydrofluoric acid (HF) byproduct.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Adjust the pH to ~7 using a mineral acid (e.g., 2N HCl) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the title compound.
Causality Insight: The choice of a polar aprotic solvent stabilizes the charged Meisenheimer complex intermediate in the SNAr mechanism, accelerating the reaction. Using excess N-methylpiperazine as both nucleophile and base obviates the need for an additional inorganic base, simplifying workup.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅FN₂O₂ | |
| Molecular Weight | 238.26 g/mol | |
| Appearance | Off-white to pale yellow solid | - |
| Role | Key Pharmaceutical Intermediate |
Constructing the Fluoroquinolone Core: A Representative Pathway
With this compound in hand, the subsequent steps focus on building the second ring to form the 4-quinolone core. A common and effective method is a modification of the Gould-Jacobs reaction.
The overall workflow involves converting the benzoic acid into a reactive acylating agent, coupling it with a malonic ester derivative, and finally executing a thermal cyclization followed by reaction with the N-1 substituent and saponification.
Synthetic Workflow Diagram
The following diagram illustrates a validated synthetic pathway from the benzoic acid intermediate to a final fluoroquinolone product, exemplified by a derivative analogous to Ciprofloxacin.
Caption: Synthetic pathway to a fluoroquinolone.
Detailed Experimental Protocol (Representative)
-
Acyl Chloride Formation: Suspend this compound (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to obtain the crude benzoyl chloride.
-
β-Ketoester Synthesis: In a separate flask, prepare magnesium ethoxide by reacting magnesium turnings (1.1 eq) with absolute ethanol. Add diethyl malonate (1.1 eq) and stir. Cool the mixture and add the benzoyl chloride from Step 1 dissolved in an anhydrous solvent like toluene. Allow the reaction to proceed to completion.
-
Enamine Formation: React the β-ketoester with triethyl orthoformate in the presence of acetic anhydride to form an enol ether. This intermediate is then reacted directly with cyclopropylamine (1.1 eq) to yield the key enamine intermediate.
-
Cyclization: Treat the enamine intermediate with a suitable base, such as potassium carbonate or sodium hydride, in a high-boiling solvent like DMF or diphenyl ether. Heat the mixture to induce intramolecular cyclization, which occurs via nucleophilic attack of the amine onto the benzene ring, displacing the fluorine atom. This step forms the quinolone ring system.
-
Hydrolysis: Saponify the resulting ethyl ester using aqueous sodium hydroxide, followed by acidic workup to precipitate the final fluoroquinolone carboxylic acid.
Structure-Activity Relationship (SAR) Grounded in the Precursor
The choice of this compound as a starting material directly dictates the presence of two of the most critical substituents on the final fluoroquinolone scaffold.
-
The C-6 Fluorine Atom: Originating from the C-5 fluorine of the benzoic acid, this substituent is paramount. The fluorine atom dramatically increases the potency of the drug by enhancing its ability to inhibit bacterial DNA gyrase. It also improves the molecule's penetration through the bacterial cell membrane.
-
The C-7 N-methylpiperazinyl Group: This moiety, installed at the very beginning of the synthesis, plays a multifaceted role:
-
Antibacterial Spectrum: The piperazine ring is crucial for activity against Gram-negative bacteria, including Pseudomonas aeruginosa.
-
Gram-Positive Activity: Alkylation of the N-4 position of the piperazine ring (in this case, with a methyl group) generally enhances activity against Gram-positive organisms.
-
Pharmacokinetics: This group influences the drug's absorption, distribution, metabolism, and excretion (ADME) profile, affecting properties like oral bioavailability and half-life.
-
The early and strategic incorporation of these groups via the benzoic acid precursor is a testament to the efficiency and foresight required in modern pharmaceutical synthesis.
Mechanism of Action
Fluoroquinolones function by trapping a covalent complex between bacterial topoisomerase enzymes (DNA gyrase and Topoisomerase IV) and the bacterial DNA. This ternary complex blocks the progression of the DNA replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.
Caption: Mechanism of fluoroquinolone action.
Conclusion
This compound is more than a simple intermediate; it is a strategic building block that embodies a highly efficient approach to fluoroquinolone synthesis. By incorporating the critical C-6 fluorine and C-7 N-methylpiperazinyl substituents at the outset, this precursor streamlines the manufacturing process and provides a direct route to potent antibacterial agents. Understanding its synthesis, reactivity, and the SAR implications of its embedded functional groups is essential for chemists and researchers dedicated to developing the next generation of anti-infective therapies. This convergent synthetic strategy highlights a key principle in drug development: intelligent precursor design is fundamental to the efficient creation of complex and effective pharmaceutical agents.
References
-
Química Orgánica. (2010, June 26). Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
-
Grohe, K., & Heitzer, H. (1987, May 26). Cycloaracylation of Enamines. Part 1. Synthesis of 4‐Quinolone‐3‐carboxylic Acids. Semantic Scholar. Available at: [Link]
-
Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". ResearchGate. Available at: [Link]
-
Syguda, A., & Wróbel, Z. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
VCU Scholars Compass. A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. Available at: [Link]
-
Kumar, D., et al. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]
-
Zhou, S. Q., et al. (1990). [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives]. PubMed. Available at: [Link]
-
Wikipedia. Benzoyl chloride. Available at: [Link]
-
Pharmacy 180. SAR of Quinolones. Available at: [Link]
-
SlideShare. (2022, May 24). Fluoroquinolones 24 may 22 slide sahre.pdf. Available at: [Link]
-
Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview. Available at: [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
NIH. (2023, August 30). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. Available at: [Link]
An In-Depth Technical Guide to Investigating the Mechanism of Action of Novel 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid Derivatives as Anticancer Agents
Introduction
The confluence of a fluorinated benzoic acid scaffold with a piperazine moiety has yielded numerous compounds with significant biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves solubility and can be crucial for interactions with biological targets. This guide focuses on a hypothetical novel derivative of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, designated here as Compound X , and provides a comprehensive framework for elucidating its mechanism of action as a potential anticancer agent. Drawing from established principles in drug discovery, this document will detail a logical, multi-stage experimental workflow designed to identify the molecular target of Compound X and characterize its effects on cancer cell pathophysiology. The overarching hypothesis guiding this investigation is that Compound X exerts its anticancer effects through the inhibition of a key signaling kinase, a common mechanism for compounds with similar structural motifs.
Part 1: Initial Phenotypic Assessment and Target Class Identification
The first phase of the investigation is to confirm the anticancer activity of Compound X across a panel of cancer cell lines and to gain initial insights into its broad mechanism of action. This stage focuses on observing the cellular consequences of treatment before delving into specific molecular targets.
Evaluating Antiproliferative Activity
The foundational experiment is to determine the potency of Compound X in inhibiting the growth of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[1][2][3] This assay measures the metabolic activity of cells, which in most cases correlates with cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT-116 colon carcinoma) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., ranging from 0.1 nM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of Compound X that inhibits cell growth by 50%.
Data Presentation: Antiproliferative Activity of Compound X
| Cell Line | Cancer Type | Compound X IC50 (µM) |
| A549 | Lung Carcinoma | Hypothetical Value |
| MCF-7 | Breast Carcinoma | Hypothetical Value |
| HCT-116 | Colon Carcinoma | Hypothetical Value |
| PC-3 | Prostate Carcinoma | Hypothetical Value |
Kinome Profiling: A Broad-Spectrum Approach to Target Identification
Given that many small molecule anticancer agents target protein kinases, a logical next step is to perform a broad kinome scan.[4][5][6] This will assess the ability of Compound X to inhibit a large panel of kinases, providing a preliminary indication of its selectivity and potential direct targets. Several commercial services offer kinome profiling against hundreds of kinases.
Experimental Workflow: Kinase Profiling
Caption: Workflow for identifying kinase targets of Compound X.
The results from the kinome scan will identify a shortlist of potential kinase targets that are significantly inhibited by Compound X. For the purpose of this guide, let us assume that the screen identifies the PI3K/AKT/mTOR pathway as a prime candidate, with significant inhibition of PI3Kα.
Part 2: Elucidating the Cellular Mechanism of Action
With a putative target pathway identified, the next phase is to characterize the cellular effects of Compound X in more detail, focusing on hallmarks of cancer such as apoptosis and cell cycle progression.
Induction of Apoptosis
A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[7][8][9] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.[7][8][9][10]
Experimental Protocol: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat a selected cancer cell line (e.g., A549) with Compound X at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[7][8]
Data Presentation: Apoptosis Induction by Compound X in A549 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound X (IC50, 24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound X (2x IC50, 24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Vehicle Control (48h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound X (IC50, 48h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound X (2x IC50, 48h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Cell Cycle Analysis
Inhibition of key signaling pathways often leads to arrest at specific phases of the cell cycle.[11][12][13] Cell cycle distribution can be analyzed by flow cytometry after staining cellular DNA with propidium iodide.[11][12][13][14]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with Compound X as described for the apoptosis assay.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Effect of Compound X on Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound X (IC50, 24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound X (2x IC50, 24h) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Part 3: Target Validation and Signaling Pathway Analysis
This final stage of the in vitro investigation aims to confirm that Compound X directly engages its putative target (PI3Kα) and modulates the downstream signaling pathway.
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
Western blotting is a powerful technique to measure the expression and phosphorylation status of specific proteins within a signaling cascade.[15][16][17] If Compound X inhibits PI3K, we would expect to see a decrease in the phosphorylation of its downstream effectors, such as AKT and mTOR.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with Compound X for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed Signaling Pathway for Compound X
Caption: Proposed mechanism of Compound X inhibiting the PI3K/AKT/mTOR pathway.
Part 4: In Vivo Efficacy Assessment
To translate the in vitro findings into a more physiologically relevant context, the anticancer efficacy of Compound X should be evaluated in an animal model. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.
Subcutaneous Xenograft Model
Experimental Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Compound X at two different doses, and a positive control drug). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot).
Data Presentation: In Vivo Antitumor Efficacy of Compound X
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Hypothetical Value | N/A |
| Compound X (Dose 1) | Hypothetical Value | Hypothetical Value |
| Compound X (Dose 2) | Hypothetical Value | Hypothetical Value |
| Positive Control | Hypothetical Value | Hypothetical Value |
Conclusion
This technical guide outlines a systematic and comprehensive approach to investigating the mechanism of action of a novel this compound derivative, Compound X, as an anticancer agent. By progressing from broad phenotypic screening to specific target validation and in vivo efficacy studies, researchers can build a robust data package that elucidates how the compound works at both the cellular and molecular levels. The proposed workflow, grounded in established methodologies, provides a clear and logical path for advancing promising new chemical entities in the drug discovery pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Inoue, T., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(2), 89-94.
- Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 979, 131-136.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Flow Cytometry Core Facility, University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
- Dykes, D. J., et al. (1981). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. In Design of Models for Testing Cancer Chemotherapeutic Agents (pp. 1-15). Van Nostrand Reinhold.
-
Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
-
PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved from [Link]
-
Springer Nature. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved from [Link]
-
Springer. (n.d.). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2021). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]
-
PubMed. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
PubMed Central. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]
-
bioRxiv. (2021). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]
-
PubMed. (n.d.). Novel anticancer drug discovery. Retrieved from [Link]
-
News-Medical.Net. (2025). New study reveals how anticancer drugs enter cancer cells. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid [cymitquimica.com]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sparrow-chemical.com [sparrow-chemical.com]
- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids | Bentham Science [eurekaselect.com]
A Strategic Guide to the Preliminary Biological Activity Screening of Novel Fluoroquinolone Precursors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new antibacterial agents. Fluoroquinolones, a critical class of antibiotics, are not immune to this threat, prompting intensive research into novel precursors and derivatives to overcome existing resistance mechanisms. This technical guide provides a comprehensive, field-proven framework for the preliminary biological activity screening of newly synthesized fluoroquinolone precursors. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, establishing a self-validating workflow from initial antibacterial assessment to target engagement and preliminary safety profiling. Our objective is to equip researchers with the strategic insights and detailed methodologies required to efficiently identify and prioritize promising candidates for further development.
Foundational Principles: The Rationale for Screening
Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the replication apparatus and generates lethal double-strand breaks.[1][2][3] The primary goal in synthesizing novel precursors is often to enhance potency against resistant strains, broaden the spectrum of activity, or improve safety profiles.
The preliminary screening cascade is a critical filtering process designed to rapidly identify compounds that possess the desired biological activity while deprioritizing those with unfavorable characteristics. A well-designed cascade maximizes resource efficiency by focusing on the most promising molecules.
The Screening Cascade: A Multi-Stage Strategy
A logical and phased approach is paramount. The screening process is best visualized as a funnel, where a large number of initial compounds are progressively narrowed down based on increasingly stringent criteria.
Caption: A logical workflow for preliminary screening of novel fluoroquinolone precursors.
Primary Screening: Quantifying Antibacterial Potency
The first critical step is to determine the intrinsic antibacterial activity of the synthesized precursors. The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Core Methodology: Broth Microdilution
The broth microdilution method is the gold standard for quantitative MIC determination, providing robust and reproducible data.[4][5] This method is readily adaptable for screening multiple compounds against various bacterial strains.
Rationale for Selection:
-
Quantitative Data: Provides a precise MIC value, which is more informative than the qualitative results from methods like disk diffusion.
-
Standardization: The protocol is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring inter-laboratory comparability.[6][7][8]
-
Throughput: The 96-well plate format is amenable to screening moderate numbers of compounds efficiently.[9]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Bacterial Strains: Use reference strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) for initial screening to ensure reproducibility.
-
Growth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per CLSI guidelines. The adjustment of Mg²⁺ and Ca²⁺ ions is critical as they can interfere with quinolone activity.
-
Compound Stock Solutions: Dissolve precursor compounds in a suitable solvent (typically DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired screening concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Well 11 serves as the Growth Control (bacteria, no compound).
-
Well 12 serves as the Sterility Control (broth only, no bacteria).
-
Include a known fluoroquinolone (e.g., ciprofloxacin) as a Positive Control on each plate.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[4]
-
Secondary Screening: Assessing Selectivity and Mechanism
A potent antibacterial compound is of little value if it is equally toxic to mammalian cells or if it doesn't engage the intended target. Secondary screening addresses these critical questions.
Preliminary Cytotoxicity Profiling
It is essential to assess the toxicity of promising precursors against a mammalian cell line to get an early indication of their therapeutic window. The MTT assay is a widely used colorimetric method for this purpose.[10]
Mechanism of the MTT Assay: The assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells.
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11]
-
-
Solubilization and Reading:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Target Engagement: DNA Gyrase/Topoisomerase IV Inhibition
Confirming that the antibacterial activity is due to the inhibition of the intended targets is a crucial validation step. This is typically done using in vitro enzyme inhibition assays.
Principle of the Assay: These assays measure the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase or topoisomerase IV. A common method for gyrase is the supercoiling inhibition assay.[14]
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup:
-
In a microfuge tube, combine the assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), purified E. coli DNA gyrase enzyme, and relaxed plasmid DNA (e.g., pBR322) as the substrate.[15]
-
Add the test compound at various concentrations (or a solvent control).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a loading dye.[15] Proteinase K can also be added to digest the enzyme.
-
-
Analysis:
-
Analyze the reaction products using agarose gel electrophoresis.
-
Interpretation: Supercoiled DNA migrates faster through the gel than relaxed DNA. In the absence of an inhibitor, the band will shift from the relaxed to the supercoiled position. An effective inhibitor will prevent this shift, leaving the DNA in its relaxed form. The concentration of compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined.
-
Data Analysis and Hit Prioritization
The ultimate goal of this preliminary screen is to select the most promising compounds for further study. This requires integrating the data from the different assays.
The Selectivity Index (SI)
A key metric for prioritizing hits is the Selectivity Index (SI), which provides a quantitative measure of a compound's specificity for bacterial cells over mammalian cells.[16] It is calculated as the ratio of cytotoxicity to antibacterial activity.[17][18]
Formula: SI = CC₅₀ / MIC
Where:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of mammalian cells (determined from the MTT assay).
-
MIC (Minimum Inhibitory Concentration): The lowest concentration that inhibits bacterial growth.
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells.[17] A compound with an SI greater than 10 is often considered a good starting point.[19]
Data Summary and Decision Making
Summarize the screening data in a clear, tabular format to facilitate direct comparison of the precursor compounds.
Table 1: Hypothetical Screening Data for Novel Fluoroquinolone Precursors
| Compound ID | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) | CC₅₀ vs. HEK293 (µg/mL) | Gyrase IC₅₀ (µg/mL) | Selectivity Index (vs. E. coli) |
| FQ-P-01 | 0.5 | 1 | >100 | 0.2 | >200 |
| FQ-P-02 | 8 | 4 | 50 | 5 | 6.25 |
| FQ-P-03 | 0.25 | 0.5 | 5 | 0.1 | 20 |
| FQ-P-04 | 2 | 2 | 2.5 | >50 | 1.25 |
| Cipro | 0.015 | 0.25 | 150 | 0.01 | 10000 |
Interpretation and Prioritization:
-
FQ-P-01: An excellent candidate. It shows good potency against both Gram-negative and Gram-positive bacteria, confirmed target engagement (low gyrase IC₅₀), and very low cytotoxicity, resulting in a high selectivity index.
-
FQ-P-02: Moderate potency and selectivity. Might be considered for optimization but is a lower priority than FQ-P-01.
-
FQ-P-03: Very potent but exhibits significant cytotoxicity, leading to a modest SI. This compound may have off-target effects and poses a higher safety risk.
-
FQ-P-04: Poor potency and high cytotoxicity. The high gyrase IC₅₀ suggests its weak antibacterial effect may not even be mediated by the intended target. This compound should be deprioritized.
Conclusion and Forward Look
This guide outlines a robust, logic-driven strategy for the essential preliminary screening of novel fluoroquinolone precursors. By systematically evaluating antibacterial potency, confirming the mechanism of action, and assessing preliminary safety, researchers can confidently identify and prioritize compounds with the highest potential. The "hit" compounds identified through this cascade, such as the hypothetical FQ-P-01, become the foundation for more extensive preclinical development, including lead optimization, spectrum of activity determination against resistant clinical isolates, and in-depth ADME/Tox studies. This structured approach ensures that resources are focused on candidates that are not only potent but also selective and mechanistically sound, accelerating the path toward new therapies to combat bacterial infections.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
-
Chen, C., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports, 6, 27133. [Link]
- Clinical and Laboratory Standards Institute. (2012).
-
EUCAST. Clinical Breakpoint Tables. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]
-
Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
Kandemir, H., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(13), 13241. [Link]
-
Microbiology International. Broth Microdilution. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Pan, X.-S., et al. (2001). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 98(4), 1840-1845. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
- Singh, R., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23, 4959-4970.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Wikipedia. Selectivity factor. [Link]
Sources
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. protocols.io [protocols.io]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa [frontiersin.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. topogen.com [topogen.com]
- 16. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications [mdpi.com]
- 19. Selectivity factor - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship (SAR) Studies of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid Analogs
An In-depth Technical Guide:
Introduction: Unpacking a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid scaffold is a prime example of such a "privileged structure." Its constituent parts—a fluorinated aromatic ring, a carboxylic acid functional group, and a methylpiperazine moiety—are not random assortments but rather a highly refined combination that offers a versatile platform for therapeutic intervention. The fluorine atom, for instance, is a powerful tool for modulating electronic properties and metabolic stability, while the piperazine ring often serves as a basic, water-solubilizing linker that can form critical interactions with biological targets.[1][2][3]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this core. We will move beyond a simple catalog of compounds to explore the underlying rationale for specific molecular modifications. By examining synthetic strategies, diverse biological targets, and the impact of structural changes on pharmacokinetic profiles, this document will serve as a technical resource for researchers engaged in the design and development of novel therapeutics based on this potent scaffold. The core is a known key intermediate in the synthesis of advanced fluoroquinolone antibiotics, where SAR studies are crucial for optimizing efficacy and reducing side effects.[4]
The Core Scaffold: A Rationale-Driven Design
The efficacy of the this compound core stems from the distinct physicochemical contributions of its three primary regions. Understanding these contributions is fundamental to designing rational synthetic modifications.
-
The 5-Fluoro Benzoic Acid Moiety: The fluorine atom at the 5-position exerts a strong electron-withdrawing effect. This influences the acidity (pKa) of the carboxylic acid, which can be critical for forming salt bridges or hydrogen bonds with target proteins. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolism, thereby enhancing metabolic stability and oral bioavailability.[2]
-
The 4-Methylpiperazine Unit: As a basic amine, the piperazine nitrogen is typically protonated at physiological pH, significantly improving the aqueous solubility of the molecule. This is a critical property for parenteral and oral drug formulations. The nitrogen atoms also serve as key hydrogen bond acceptors. The N-methyl group provides a fixed, terminal substitution, but this position is a primary site for synthetic elaboration to explore new binding interactions.
-
Orthogonal Geometry: The ortho-substitution pattern between the carboxylic acid and the piperazine linker creates a specific three-dimensional geometry that restricts the conformational freedom of the molecule, pre-disposing it to adopt a bioactive conformation.
Caption: Key zones for synthetic modification on the core scaffold.
Synthetic Pathways for Analog Generation
The generation of a diverse library of analogs is predicated on robust and flexible synthetic chemistry. The most common and effective strategy for elaborating this scaffold is through nucleophilic aromatic substitution (SNAr), followed by modifications of the exposed functional groups.
The general workflow leverages a difluorinated benzoic acid precursor. The higher reactivity of the fluorine atom ortho to the carboxylic acid facilitates a selective substitution with N-methylpiperazine under basic conditions. This modular approach allows for the late-stage introduction of various piperazine analogs, making it highly efficient for building an SAR library.
Caption: Key SAR trends for cytotoxicity in the benzoxazole analog series.
Antibacterial Activity
The this compound scaffold is a direct structural component of many modern fluoroquinolone antibiotics. [4]In this context, the molecule acts as an inhibitor of bacterial DNA gyrase. SAR studies on a series of N-(phenethyl)piperazinyl quinolones revealed that the nature of the substituent on the piperazine ring is a primary determinant of anti-Helicobacter pylori activity. [5]It was found that analogs containing a cyclopropyl group at the N-1 position of the quinolone core generally exhibited good activity, with further potency enhancements achieved by adding complex side chains to the piperazine nitrogen. [5]
Impact on Pharmacokinetics (ADME)
A key driver for the use of this scaffold is the favorable pharmacokinetic properties it can confer.
-
Metabolic Stability: As previously mentioned, fluorination is a classic strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Studies on related imidazo[4,5-b]pyridine-based kinase inhibitors demonstrated that introducing a fluoro substituent could improve human liver microsomal stability. [2]* Solubility and Permeability: The basic piperazine moiety is crucial for aqueous solubility. However, its basicity (pKa) must be carefully tuned. A very high pKa can lead to excessive sequestration in acidic lysosomes and may increase the risk of hERG channel inhibition. The electronic effects of substituents on the aromatic rings can modulate this pKa. [2]* Bioavailability: The oral bioavailability of related fluorinated compounds has been studied. For instance, L-FMAU, a fluorinated nucleoside analog, showed incomplete but significant oral absorption. [6]The balance of lipophilicity and hydrophilicity, governed by modifications across the scaffold, is key to optimizing oral absorption.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a template for researchers working with these analogs.
Protocol 1: General Synthesis of a 5-Fluoro-2-(4-aryl-1-piperazinyl)benzamide Analog
Causality: This protocol uses a two-step, one-pot reductive cyclization method that is efficient and simplifies the purification process, providing good to very good yields. [1]The choice of indium/acetic acid is a mild and effective condition for the reduction of the nitro group and subsequent cyclization. [1]
-
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2,5-difluoro-nitrobenzene (1.0 eq) in toluene, add the desired aryl piperazine (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the nitro-intermediate.
-
-
Step 2: Reductive Cyclization and Amide Formation (Example)
-
This step is adapted from a benzoxazole synthesis and would need modification for a simple benzoic acid derivative, likely involving reduction of a nitro group if starting from a nitro-precursor, followed by standard amide coupling.
-
Dissolve the intermediate from Step 1 in acetic acid and benzene.
-
Add indium powder and trimethyl orthoacetate.
-
Reflux the mixture and monitor by TLC.
-
Upon completion, cool the reaction and process as appropriate for the specific analog being synthesized. [1][7]
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Trustworthiness: This protocol is a standard, self-validating colorimetric assay to assess cell viability. It relies on the metabolic activity of live cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable and reliable measure of cytotoxicity. [8]
-
Cell Seeding:
-
Seed A-549 human lung carcinoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized analogs in DMSO, and then further dilute in culture medium to achieve the final desired concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium + DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a highly fruitful starting point for drug discovery across multiple therapeutic areas, including oncology and infectious diseases. The SAR studies detailed herein consistently demonstrate that modifications to the terminal group on the piperazine linker are a primary driver of biological potency and selectivity. Furthermore, strategic bioisosteric replacement of the core benzoic acid moiety, as seen with the benzoxazole series, can unlock novel activity profiles.
Future research should focus on:
-
Exploring Novel Linkers: Replacing the piperazine with other constrained or flexible diamine linkers to probe different vector spaces.
-
Multi-Substituted Aromatic Rings: Investigating the effects of additional substitutions on the fluorinated benzoic acid ring to fine-tune electronic and steric properties.
-
Target Deconvolution: For analogs with potent cytotoxic activity, identifying the specific molecular target(s) through chemoproteomics and other advanced techniques will be crucial for mechanism-of-action studies and further rational design.
By integrating rational design with versatile synthetic strategies and robust biological evaluation, the full therapeutic potential of this privileged scaffold can continue to be unlocked.
References
-
This compound. MySkinRecipes. [Link]
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed. [Link]
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI. [Link]
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health (PMC). [Link]
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. ResearchGate. [Link]
-
Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. PubMed. [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (PMC). [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. National Institutes of Health (PMC). [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
-
Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. [Link]
-
Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. PubMed. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health (PMC). [Link]
-
5-Fluoro-2-methyl-N-[4-(5H-pyrrolo[2,1-c]-b[1][4]enzodiazepin-10(11H)-ylcarbonyl)-3-chlorophenyl]benzamide (VPA-985): an orally active arginine vasopressin antagonist with selectivity for V2 receptors. PubMed. [Link]
-
5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. PubChem. [Link]
-
5-Fluoro-2-[methyl(pent-4-enyl)amino]benzoic acid. PubChem. [Link]
-
Pharmacokinetics of 1-(2-fluoro-5-methyl-beta-L-arabinofuranosyl)uracil in woodchucks. PubMed. [Link]
-
2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. PubMed. [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1][4][9]riazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Discontinuous oral absorption pharmacokinetic model and bioavailability of 1-(2-fluoro-5-methyl-beta-L-arabinofuranosyl)uracil (L-FMAU) in rats. PubMed. [Link]
Sources
- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 1-(2-fluoro-5-methyl-beta-L-arabinofuranosyl)uracil in woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Theoretical and Computational Analysis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid: A Keystone Intermediate in Fluoroquinolone Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging Theory and Experiment in Drug Discovery
In the landscape of modern pharmaceutical development, the journey from a promising molecule to a market-approved drug is both arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool, providing profound insights into molecular structure, reactivity, and biological interactions, thereby accelerating the drug discovery pipeline. This guide focuses on 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, a critical building block in the synthesis of advanced fluoroquinolone antibiotics. While this molecule's synthetic utility is established, a deep dive into its theoretical and computational characterization remains a niche yet crucial area of exploration. This document, therefore, serves as a comprehensive manual, outlining a robust computational workflow to elucidate the electronic, spectroscopic, and dynamic properties of this pivotal intermediate. By presenting a detailed, step-by-step approach, we aim to empower researchers to not only understand the fundamental nature of this molecule but also to apply these computational strategies to other pharmaceutical intermediates.
Introduction: The Significance of this compound
This compound, with a molecular formula of C₁₂H₁₅FN₂O₂ and a molecular weight of 238.26 g/mol , is a key intermediate in the synthesis of a new generation of fluoroquinolone antibiotics.[1] These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The structural features of this compound, particularly the fluorine atom and the piperazine moiety, are known to enhance the potency and pharmacokinetic profile of the final antibiotic drug.[1] The fluorine atom at the C-5 position can improve cell penetration and DNA gyrase inhibition, while the N-methylpiperazinyl group at the C-2 position often modulates the drug's spectrum of activity and bioavailability.
Given its integral role, a thorough understanding of the molecule's intrinsic properties through theoretical and computational methods is paramount. Such studies can predict its reactivity, stability, and spectroscopic signatures, which are invaluable for optimizing synthesis protocols and for quality control. Furthermore, computational analysis can provide insights into its potential interactions with biological targets, offering a preliminary assessment of its bioactivity and toxicological profile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅FN₂O₂ | [1] |
| Molecular Weight | 238.26 g/mol | [1] |
| CAS Number | 1096829-46-7 | [1] |
Theoretical and Computational Methodology: A Proposed Workflow
This section outlines a comprehensive, multi-step computational workflow designed to thoroughly characterize this compound. The proposed methodology integrates Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations to provide a holistic understanding of the molecule's properties.
Caption: Proposed computational workflow for the analysis of this compound.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost.
-
Software Selection: A widely used quantum chemistry package such as Gaussian, Q-Chem, or ORCA is recommended.
-
Initial Structure Generation: The 3D structure of this compound can be built using molecular modeling software like Avogadro or GaussView.
-
Method and Basis Set Selection:
-
Functional: The B3LYP hybrid functional is a robust choice for geometry optimizations of organic molecules.[2] For improved accuracy in predicting electronic properties, a range-separated functional like CAM-B3LYP can be employed.
-
Basis Set: The 6-31G(d) basis set is a good starting point for geometry optimization. For higher accuracy in frequency and electronic property calculations, a larger basis set such as 6-311++G(d,p) is recommended.
-
-
Input File Preparation: The input file should specify the molecular coordinates, charge (0), spin multiplicity (singlet), the chosen functional and basis set, and the keywords for optimization (Opt) and frequency calculation (Freq).
-
Execution and Analysis: The calculation is run, and the output file is analyzed to confirm that the optimization has converged to a true energy minimum (i.e., no imaginary frequencies). The optimized Cartesian coordinates provide the most stable 3D conformation of the molecule.
-
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency calculation. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental data. The predicted IR spectrum can be visualized and compared with experimental spectra of similar compounds to aid in vibrational mode assignment. For benzoic acid, characteristic peaks include a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.
-
Procedure: Using the optimized geometry, a GIAO calculation is performed with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.
-
-
UV-Vis Spectroscopy:
-
Method: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.
-
Procedure: A TD-DFT calculation is performed on the optimized geometry. It is advisable to include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the effect of a solvent on the electronic transitions.
-
Analysis: The output provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum. Fluoroquinolones typically exhibit absorption maxima in the UV region, often around 280 nm.[3][4]
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. In the context of this intermediate, docking studies can provide preliminary insights into its potential to interact with bacterial DNA gyrase, the target of fluoroquinolone antibiotics.
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.[5]
-
Target Protein Preparation:
-
Obtain the crystal structure of bacterial DNA gyrase (e.g., from the Protein Data Bank, PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges using AutoDockTools (ADT).
-
-
Ligand Preparation:
-
The optimized 3D structure of this compound from the DFT calculations is used.
-
The ligand is prepared in ADT by assigning rotatable bonds and saving it in the PDBQT format.
-
-
Grid Box Definition: A grid box is defined around the active site of the protein to encompass the potential binding region.
-
Docking Execution: AutoDock Vina is run to perform the docking simulation. The program will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Analysis: The results are analyzed to identify the most favorable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Visualization software like PyMOL or Discovery Studio Visualizer can be used for this purpose.
Caption: A simplified workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the flexibility of the system.
-
Software: GROMACS is a versatile and widely used package for performing MD simulations.[6]
-
System Preparation:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
A suitable force field (e.g., AMBER or CHARMM) is chosen for both the protein and the ligand. Ligand parameters may need to be generated using tools like Antechamber.
-
The complex is placed in a simulation box of a chosen shape (e.g., cubic) and solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: The system is energy-minimized to remove steric clashes.
-
Equilibration: The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy.
-
Predicted Results and Discussion
Predicted Spectroscopic Data
The following table summarizes the expected outcomes from the DFT-based spectroscopic analysis. The predicted values would serve as a benchmark for experimental characterization.
| Spectroscopic Technique | Predicted Data | Significance |
| IR Spectroscopy | Vibrational frequencies and intensities. Key bands for O-H, C=O, C-F, and C-N stretching and bending modes. | Confirmation of functional groups and comparison with experimental spectra for compound verification. |
| ¹H and ¹³C NMR | Chemical shifts for all hydrogen and carbon atoms. | Structural elucidation and assignment of experimental NMR signals. |
| UV-Vis Spectroscopy | λmax and oscillator strengths for electronic transitions. | Understanding the electronic properties and predicting the chromophoric behavior of the molecule. |
Insights from Molecular Docking and MD Simulations
The molecular docking and MD simulations would provide valuable insights into the potential bioactivity of the molecule. The docking results would reveal the preferred binding mode within the active site of DNA gyrase, highlighting key intermolecular interactions. The MD simulations would then assess the stability of this binding pose, providing a more realistic picture of the dynamic interactions at the atomic level. These computational predictions can guide the design of more potent fluoroquinolone derivatives by identifying structural modifications that could enhance binding affinity and stability.
Conclusion and Future Perspectives
The theoretical and computational study of this compound, as outlined in this guide, represents a powerful approach to characterizing this pharmaceutically important intermediate. By leveraging a combination of DFT, molecular docking, and MD simulations, researchers can gain a comprehensive understanding of its structural, electronic, and dynamic properties. This knowledge is not only crucial for optimizing its synthesis and for quality assurance but also provides a rational basis for the design of novel fluoroquinolone antibiotics with improved efficacy.
The methodologies detailed herein are not limited to the title compound and can be readily adapted for the computational analysis of a wide range of drug intermediates and active pharmaceutical ingredients. As computational power continues to increase and theoretical models become more refined, the synergy between in silico and experimental approaches will undoubtedly play an even more pivotal role in the future of drug discovery and development.
References
-
AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2021). YouTube. Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]
-
AutoDock Tutorial. (n.d.). Scripps Research. Retrieved from [Link]
-
Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. (2021). YouTube. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Tutorial: MD Simulation of small organic molecules using GROMACS. (2021). Bioinformatics Review. Retrieved from [Link]
- Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024).
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research.
- Molecular Dynamics (MD) Simulations, step by step protocol. (2018). protocols.io.
- Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024).
- Density Functional Theory Calculations: Examples & Str
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [https://medium.com/@arin qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-5f0e1a4f0c4c]([Link] qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-5f0e1a4f0c4c)
- UV-vis spectra of (a) 0.3 mmol L −1 ciprofloxacin (b) 0.3 mmol L. (n.d.).
- Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024). BMC Chemistry.
- Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radi
- Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. (2016). Environmental Science & Technology.
- Basics of performing DFT calcul
- Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. (n.d.).
- computional study of small organic molecular using density functional theory (DFT). (n.d.). SlideShare.
- Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evalu
- 5-Fluoro-2-(4-methyl-1-piperazinyl)aniline, N-acetyl - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
- 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound. (n.d.). MySkinRecipes.
- Benzoic acid derivatives from Piper species and their antiparasitic activity. (2009).
- 5-Fluoro-2-[methyl(pent-4-enyl)amino]benzoic acid. (n.d.). PubChem.
- Benzoic Acid Derivatives from Piper Species and Their Antiparasitic Activity. (2009).
- Benzoic Acid Ir Spectrum Analysis. (n.d.). IUPAC.
- Synthesis and characterization of Benzoic Acid. (2023). Chemistry Research Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1] Its molecular structure, featuring a fluorinated benzoic acid core and a methylpiperazine moiety, is instrumental in enhancing bacterial DNA gyrase inhibition, which can lead to improved potency against resistant bacterial strains.[1] The precise and accurate quantification of this intermediate is paramount throughout the drug development lifecycle—from synthesis process control and purity assessment of the active pharmaceutical ingredient (API) to pharmacokinetic studies in biological matrices.
This document provides a detailed guide for researchers, quality control analysts, and drug development scientists on robust, validated analytical methods for the quantification of this compound. The methodologies presented herein are grounded in established analytical principles and align with the rigorous validation standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[2][3][4]
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Principle and Rationale
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both nonpolar (aromatic ring) and polar/ionizable (carboxylic acid and piperazine nitrogens) functionalities, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.
The benzoic acid moiety contains a chromophore that absorbs ultraviolet (UV) light.[5][6] This intrinsic property allows for sensitive and specific detection using a UV spectrophotometric detector without the need for derivatization. The selection of an appropriate detection wavelength, typically near the absorbance maximum (λmax) of the analyte, ensures optimal sensitivity.
Causality in Method Design:
-
Column Choice (C18): A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic benzoic acid portion of the molecule through hydrophobic interactions.
-
Mobile Phase (Acetonitrile/Phosphate Buffer): A mixture of an organic modifier (acetonitrile) and an aqueous buffer (phosphate buffer) allows for the precise control of retention time. The buffer's pH is critical; maintaining a pH around 3.0-4.0 will suppress the ionization of the carboxylic acid group (pKa ~4-5), leading to better retention and sharper peak shapes. The piperazine moiety will be protonated, ensuring good aqueous solubility.
-
UV Detection Wavelength: Based on the UV absorption characteristics of benzoic acid derivatives, a detection wavelength in the range of 225-280 nm is expected to provide a strong signal.[5][7] Empirical determination of the λmax is a mandatory step in method development for maximizing sensitivity.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: Quantification in a Drug Substance
Objective: To determine the purity (assay) of this compound drug substance.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Phosphoric Acid (85%)
-
Deionized Water (>18 MΩ·cm)
-
0.45 µm Syringe Filters (e.g., PTFE)
Protocol Steps:
-
Mobile Phase Preparation (pH 3.5 Phosphate Buffer):
-
Dissolve 3.4 g of KH2PO4 in 1000 mL of deionized water to make a 25 mM solution.
-
Adjust the pH to 3.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Diluent Preparation:
-
Prepare a 1:1 (v/v) mixture of Acetonitrile and Deionized Water.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Calibration Standards Preparation (10-200 µg/mL):
-
Perform serial dilutions from the Standard Stock Solution using the diluent to prepare a minimum of five calibration standards. A suggested range is 10, 25, 50, 100, and 200 µg/mL.
-
-
Sample Preparation (Target Concentration: 100 µg/mL):
-
Accurately weigh approximately 25 mg of the drug substance sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume following the same procedure as the Standard Stock Solution (Step 3).
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent. Mix well.
-
Filter an aliquot through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
Parameter Condition Instrument HPLC with UV/PDA Detector Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.5) (30:70 v/v) Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detection UV at 275 nm | Run Time | 15 minutes |
-
Data Analysis:
-
Inject the diluent (as a blank), followed by the calibration standards and the sample preparations.
-
Construct a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of the analyte in the sample preparation using the regression equation.
-
Determine the assay of the drug substance using the following formula: Assay (%) = (C_sample / C_nominal) * Purity_ref_std * 100 where C_sample is the concentration determined from the calibration curve, C_nominal is the theoretical concentration of the sample preparation, and Purity_ref_std is the purity of the reference standard.
-
Method Validation Summary (per ICH Q2(R2))[2][8]
The described method must be validated to be considered fit for purpose. The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80% to 120% of the test concentration for assay. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Must be precise and accurate. |
| Robustness | Method performance is unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Scientific Principle and Rationale
LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their intermediates in complex biological matrices like plasma or urine.[8][9] Its power lies in the combination of the separating capability of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
The analyte is first separated by HPLC and then introduced into the mass spectrometer source, where it is ionized. Electrospray ionization (ESI) is highly suitable for a molecule like this compound, which has basic nitrogen atoms on the piperazine ring that are readily protonated to form positive ions ([M+H]+).
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating background noise and matrix interference.[10]
Causality in Method Design:
-
ESI Positive Mode: The piperazine nitrogens are basic and will readily accept a proton in the acidic mobile phase, making ESI in positive mode the most sensitive ionization technique.
-
MRM Transitions: The fragmentation of the [M+H]+ ion will produce unique product ions. For instance, fragmentation could occur at the bond between the benzoic acid and piperazine ring. Identifying two or more intense and specific transitions provides unequivocal identification and quantification.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., with deuterium or ¹³C) is crucial. The SIL-IS co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, but is distinguished by its mass. This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[8]
Experimental Workflow for LC-MS/MS Analysis
Caption: Bioanalytical workflow using LC-MS/MS.
Detailed Protocol: Quantification in Human Plasma
Objective: To determine the concentration of this compound in human plasma for pharmacokinetic studies.
Materials:
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Acetonitrile and Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (>18 MΩ·cm)
Protocol Steps:
-
Stock Solutions (1 mg/mL):
-
Prepare separate stock solutions of the analyte and SIL-IS in methanol.
-
-
Working Solutions:
-
Prepare calibration standard working solutions by serially diluting the analyte stock solution in 50:50 acetonitrile:water.
-
Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Calibration Standards and Quality Controls (QCs) in Plasma:
-
Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 0.5 - 500 ng/mL) and at least three levels of QCs (low, mid, high).
-
-
Sample Preparation (Protein Precipitation): [11][12]
-
To 50 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of the SIL-IS working solution. Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 150 µL of the clear supernatant to a new 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
Parameter Condition Instrument UPLC coupled to a Triple Quadrupole Mass Spectrometer Column C18, 50 mm x 2.1 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate Flow Rate 0.4 mL/min Column Temp. 40 °C Injection Vol. 5 µL Ionization ESI Positive (ESI+) MRM Transitions Analyte: e.g., m/z 239.1 -> 195.1 (Quantifier), 239.1 -> 121.2 (Qualifier) | | SIL-IS: e.g., m/z 243.1 -> 199.1 (assuming +4 Da label) |
-
Data Analysis:
-
Integrate the peak areas for the analyte and SIL-IS MRM transitions.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
Method Validation Summary (per Bioanalytical Method Validation Guidelines)
| Validation Parameter | Typical Acceptance Criteria |
| Selectivity | No significant interfering peaks in blank plasma from at least 6 sources. |
| Calibration Curve | r² ≥ 0.99; ≥75% of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | Matrix factor should be consistent across different lots of plasma. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte must be stable under various conditions (Freeze-thaw, bench-top, long-term storage). |
Section 3: UV-Visible Spectrophotometry
Scientific Principle and Rationale
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of a pure substance in solution. It operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The fluorinated benzoic acid structure of the analyte contains a π-electron system that absorbs UV radiation, making this method viable.[7][13]
This method is best suited for the analysis of bulk drug substance or simple, well-defined formulations where interfering substances are absent. It is not suitable for complex matrices like plasma due to a lack of specificity.
Detailed Protocol: Assay of Bulk Material
-
Solvent Selection: Use a solvent that does not absorb in the analytical wavelength range, such as 0.1 M Hydrochloric Acid (HCl). The acidic medium ensures the carboxylic acid and piperazine groups are in a consistent protonation state.
-
Determine λmax: Scan a dilute solution of the analyte (e.g., 10 µg/mL in 0.1 M HCl) from 200-400 nm to find the wavelength of maximum absorbance (λmax). For benzoic acid derivatives, this is often around 225-230 nm and a secondary peak near 270-280 nm.[6]
-
Prepare Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in 0.1 M HCl.
-
Prepare a series of at least five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Measure the absorbance of each standard at the determined λmax against a 0.1 M HCl blank.
-
Plot absorbance vs. concentration. The resulting curve should be linear with an r² ≥ 0.998.
-
-
Sample Analysis:
-
Prepare a sample solution in 0.1 M HCl with a concentration that falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration from the linear regression equation of the calibration curve.
-
Conclusion
The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. For purity and assay determination of the bulk drug substance, the validated RP-HPLC-UV method offers a robust, reliable, and cost-effective solution. For the quantification of the analyte in complex biological matrices where high sensitivity and selectivity are required, the LC-MS/MS method is unequivocally the superior choice. A simple UV-Vis Spectrophotometric method can also be employed for rudimentary checks of pure substance concentration. Each method, when properly developed and validated according to ICH guidelines, will yield trustworthy and accurate data, supporting the advancement of new pharmaceutical agents from discovery through clinical development.[2][14]
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijisrt.com [ijisrt.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. repository.ju.edu.et [repository.ju.edu.et]
- 14. qbdgroup.com [qbdgroup.com]
The Strategic Role of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid in Modern Antibacterial Drug Discovery
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid. This versatile building block is a cornerstone in the synthesis of advanced fluoroquinolone antibiotics, a class of drugs critical to combating a wide array of bacterial infections. We will explore the scientific rationale for its use, its synthesis, and its ultimate application in the creation of potent antibacterial agents, using the drug Balofloxacin as a prime example.
Part 1: The Scientific Imperative for the Fluoro-Piperazinyl Benzoic Acid Scaffold
The design of novel antibacterial agents is a constant battle against evolving bacterial resistance. The efficacy of the fluoroquinolone class of antibiotics hinges on a core pharmacophore that inhibits bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, and their inhibition leads to rapid bacterial cell death.[1][4]
The this compound moiety encapsulates several key structural features that enhance antibacterial potency and modulate pharmacokinetic properties:
-
The Fluorine Atom (C-5 position): The introduction of a fluorine atom at the analogous C-6 position of the quinolone core is a hallmark of this antibiotic class. This strategic fluorination dramatically increases the compound's penetration into the bacterial cell and enhances its inhibitory activity against DNA gyrase.
-
The Piperazine Ring: The piperazine group at the C-7 position of the quinolone scaffold is crucial for broad-spectrum activity. It extends the drug's efficacy to include Gram-positive bacteria and atypical pathogens. The N-methyl substitution on the piperazine can further influence solubility, cell permeability, and interaction with efflux pumps, which are a common mechanism of bacterial resistance.[1]
-
The Carboxylic Acid: This functional group is essential for binding to the DNA gyrase enzyme, forming a stable complex that stalls the replication fork.
Collectively, this benzoic acid derivative is not merely a passive intermediate but an "activated" building block, pre-loaded with functionalities designed to impart superior antibacterial characteristics to the final drug molecule. Its primary application is as a key intermediate in the synthesis of fluoroquinolone antibiotics.[1]
Part 2: Synthesis and Physicochemical Properties
A robust and scalable synthesis is paramount for any building block intended for pharmaceutical development. While specific, proprietary industrial syntheses may vary, a reliable route to this compound can be proposed based on the well-established principles of nucleophilic aromatic substitution (SNAr).
Proposed Synthesis Protocol
The synthesis hinges on the reaction of a di- or tri-fluorinated benzoic acid with N-methylpiperazine. The high electronegativity of the fluorine atoms activates the aromatic ring, making it susceptible to attack by a nucleophile like the secondary amine of N-methylpiperazine.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,5-difluorobenzoic acid in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), add an excess of N-methylpiperazine (typically 1.5-2.0 equivalents).
-
Base Addition: Add a suitable inorganic base, such as potassium carbonate (K₂CO₃), to act as a scavenger for the hydrofluoric acid byproduct.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with an acid like HCl to precipitate the product.
-
Extraction & Purification: The crude product can be collected by filtration or extracted with an organic solvent. Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Rationale for Experimental Choices:
-
Solvent: DMSO is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the HF generated without causing unwanted side reactions.
-
Temperature: Heat is required to overcome the activation energy of the substitution reaction on the deactivated aromatic ring.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₂H₁₅FN₂O₂ |
| Molecular Weight | 238.26 g/mol |
| CAS Number | 1096829-46-7 |
| Appearance | Typically an off-white to white solid |
| Storage | Room temperature, dry conditions |
Part 3: Application in the Synthesis of Balofloxacin
This compound is a structural precursor to the core of many modern fluoroquinolones. Its true utility is realized when it is incorporated into the final active pharmaceutical ingredient (API). A prime example is Balofloxacin , a fourth-generation fluoroquinolone antibiotic.
Balofloxacin is used clinically for the treatment of urinary tract and respiratory infections.[4] While the exact industrial synthesis of Balofloxacin is proprietary, the structure clearly shows the incorporation of a related piperidinyl side chain (instead of piperazinyl) onto the fluoroquinolone core, demonstrating the synthetic strategy.
Part 4: Biological Evaluation Protocols
To validate the efficacy of a new antibiotic synthesized from our title compound, a series of standardized in vitro and in vivo tests are required.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the compound's ability to inhibit the primary bacterial target.
Caption: Experimental workflow for the DNA Gyrase Inhibition Assay.
Step-by-Step Methodology:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a purified E. coli DNA gyrase enzyme. A positive control (with enzyme, no inhibitor) and a negative control (no enzyme) must be included.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. During this time, the active gyrase will convert the relaxed plasmid into its supercoiled form.
-
Termination: Stop the reaction by adding a stop solution, typically containing SDS and Proteinase K, to denature the enzyme.
-
Analysis: Analyze the DNA topoisomers by loading the samples onto an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: Stain the gel with an intercalating dye like ethidium bromide and visualize under UV light. The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can then be calculated.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the gold standard for quantifying the in vitro potency of an antibiotic against specific bacterial strains. The broth microdilution method is commonly used.
Step-by-Step Methodology:
-
Preparation: Prepare a two-fold serial dilution of the test antibiotic in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[1]
Quantitative Antibacterial Spectrum of Balofloxacin
The following table summarizes the typical MIC values for Balofloxacin against common bacterial pathogens, demonstrating its broad-spectrum efficacy.
| Bacterial Species | Type | Balofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-Positive | 0.078 - 0.125[1][5] |
| Staphylococcus aureus (MRSA) | Gram-Positive | 0.078[1] |
| Streptococcus pneumoniae | Gram-Positive | 0.156 |
| Escherichia coli | Gram-Negative | Varies by strain |
| Pseudomonas aeruginosa | Gram-Negative | 0.039 - 0.078[6] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Part 5: Mechanism of Action Visualized
The bactericidal action of fluoroquinolones like Balofloxacin is a result of their interference with essential DNA processing enzymes.
Sources
Application Notes and Protocols for the In Vitro Evaluation of Antibacterial Activity of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health. The extensive clinical use of established antibiotics, including fluoroquinolones, has led to an increase in resistance among many common pathogens.[1] This escalating crisis necessitates the discovery and development of new antibacterial agents that can overcome existing resistance mechanisms.
The 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid scaffold is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics.[2] Derivatives of this core structure are of significant interest in pharmaceutical research for their potential to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in DNA replication.[3] Modifications to this scaffold, particularly at the C-7 piperazinyl ring, can significantly impact the compound's potency, spectrum of activity, and pharmacokinetic properties.[1][3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the in vitro evaluation of the antibacterial activity of novel this compound derivatives. The methodologies described herein are aligned with internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data.[5][6][7][8]
Foundational Principles of Antibacterial Susceptibility Testing
Before proceeding to the experimental protocols, it is crucial to understand the key parameters used to quantify antibacterial activity. The primary objective of in vitro testing is to determine the concentration of a compound required to affect microbial growth.
-
Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[9][10] It is a measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This metric goes a step further to determine the concentration required to kill the microorganism. The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12][13] It is a direct measure of bactericidal activity.
The relationship between these two values, expressed as the MBC/MIC ratio, provides critical insight into the nature of the antimicrobial agent. A low ratio (typically ≤ 4) is generally indicative of bactericidal activity.[12]
Experimental Workflow Overview
The evaluation process follows a logical progression from initial screening to quantitative determination of inhibitory and bactericidal concentrations. This workflow is designed to efficiently characterize the antibacterial profile of novel derivatives.
Caption: Example 96-well plate layout for MIC determination.
-
Plate Preparation: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. [12]2. Compound Addition: Add 200 µL of the appropriate starting concentration of the test compound (e.g., 128 µg/mL, which is 2x the highest desired final concentration) to well 1. [12]3. Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times. [14] * Continue this two-fold serial dilution process from well 2 to well 10.
-
After mixing well 10, discard 100 µL to ensure all wells (1-10) contain a final volume of 100 µL. [14]4. Control Wells:
-
Well 11 (Growth Control): Contains 100 µL of CAMHB and will be inoculated. This well must show turbidity.
-
Well 12 (Sterility Control): Contains 100 µL of CAMHB only and is not inoculated. This well must remain clear.
-
-
Final Inoculation:
-
Dilute the standardized 0.5 McFarland suspension into CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.
-
Inoculate wells 1 through 11 with 100 µL of this diluted inoculum. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. [12]7. Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [10][12]The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is determined. [13]
-
Subculturing: Select the microtiter plate wells corresponding to the MIC, as well as at least two wells with higher concentrations (e.g., MIC, 2x MIC, 4x MIC). [11]2. Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, plate a 10-100 µL aliquot from each of these wells onto a fresh MHA plate. Be sure to label each plate clearly.
-
Spread the aliquot evenly across the agar surface.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours. [12]6. Result Interpretation:
-
After incubation, count the number of colonies (CFU) on each MHA plate.
-
Compare the colony counts to a plate inoculated from the pre-incubation growth control to determine the initial inoculum number.
-
The MBC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction (a 3-log₁₀ reduction) in CFU/mL compared to the initial inoculum. [12][13]
-
Protocol 4: Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antibacterial activity and is excellent for initial screening. [15]It is based on the diffusion of the antimicrobial from an impregnated disk into the agar, creating a concentration gradient and a resulting zone of growth inhibition. [16][17]
-
Inoculum Preparation: Use the standardized 0.5 McFarland bacterial suspension prepared in Protocol 1.2.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube. [18] * Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage. [18] * Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of the test compound.
-
Using sterile forceps, place the disks firmly onto the surface of the inoculated MHA plate. Ensure complete contact with the agar. [16] * Space the disks to prevent overlapping of inhibition zones (at least 24 mm apart from center to center). [16]4. Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The size of the zone corresponds to the susceptibility of the organism to the compound.
Data Presentation and Analysis
Organizing results in a clear, tabular format is essential for comparison and interpretation.
Table 1: Representative Data Summary for Compound 'Derivative X'
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) |
| S. aureus | 29213 | 1 | 2 | 2 | 25 |
| E. coli | 25922 | 2 | 8 | 4 | 21 |
| P. aeruginosa | 27853 | 8 | 32 | 4 | 16 |
| K. pneumoniae | 700603 | 4 | 32 | 8 | 18 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 2 | 30 (S. aureus) |
-
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [12]A ratio > 4 suggests the compound is primarily bacteriostatic.
Safety and Handling Precautions
-
Compound Handling: The toxicological properties of novel derivatives may not be fully known. Always handle these compounds in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [19][20]Avoid inhalation of dust and direct contact with skin and eyes. [19][21]* Microbiological Safety: All work with bacterial cultures must be performed in a Class II biosafety cabinet using aseptic techniques. All contaminated materials (pipette tips, plates, swabs) must be decontaminated, typically by autoclaving, before disposal.
-
Waste Disposal: Dispose of chemical and biological waste according to institutional and local environmental regulations.
References
- Vertex AI Search Result 1. (N.D.).
- Vertex AI Search Result 2. (N.D.).
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
-
Creative Biolabs. (N.D.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
Creative Diagnostics. (N.D.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmacological and Toxicological Methods, 58(1), 22-34. [Link]
-
Hancock Lab. (N.D.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Microbe Investigations. (N.D.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
PubMed. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. [Link]
-
National Institutes of Health. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
MI - Microbiology. (N.D.). Broth Microdilution. [Link]
-
World Organisation for Animal Health. (N.D.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
ACS Publications. (N.D.). Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. [Link]
-
Clinical and Laboratory Standards Institute. (N.D.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
-
Microchem Laboratory. (N.D.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
MDPI. (N.D.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Bio-protocol. (N.D.). MIC determination by broth microdilution. [Link]
-
Apec.org. (N.D.). Antimicrobial Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (N.D.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). [Link]
-
IBT Bioservices. (N.D.). IBT Bioservices Guide to In Vitro Antibacterial Testing. [Link]
-
ChemWhat. (N.D.). This compound CAS#: 1096829-46-7. [Link]
-
MySkinRecipes. (N.D.). This compound. [Link]
- ResearchGate. (N.D.). Antibacterial activity of 5a against different bacteria in acetone solvent.
-
National Institutes of Health. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]
-
NJ.gov. (N.D.). Common Name: 5-FLUOROURACIL HAZARD SUMMARY. [Link]
- MDPI. (N.D.). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition.
-
National Institutes of Health. (2021). Piperazine based antimicrobial polymers: a review. [Link]
-
National Institutes of Health. (N.D.). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. This compound [myskinrecipes.com]
- 3. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. iacld.com [iacld.com]
- 7. goums.ac.ir [goums.ac.ir]
- 8. darvashco.com [darvashco.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. fishersci.com [fishersci.com]
- 21. nj.gov [nj.gov]
Scaling the Summit: A Senior Application Scientist's Guide to the Robust Production of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, a key intermediate in the pharmaceutical industry.[1] Drawing upon established principles of nucleophilic aromatic substitution (SNAr) and process chemistry, this document offers a scientifically grounded and practical framework for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating, with an emphasis on causality, process control, and impurity management to ensure a reproducible and high-yielding manufacturing process.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structure, featuring a fluorinated benzoic acid moiety coupled with a methylpiperazine group, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug substance. The strategic incorporation of the fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves solubility and oral bioavailability. Consequently, a robust and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical manufacturing sector.
The primary synthetic route to this molecule is a nucleophilic aromatic substitution (SNAr) reaction. This guide will dissect this critical transformation, providing a detailed laboratory-scale protocol and a thorough analysis of the parameters crucial for successful scale-up to industrial production.
The Synthetic Blueprint: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved through the reaction of 2,5-difluorobenzoic acid with N-methylpiperazine. This reaction is a classic example of a nucleophilic aromatic substitution, a cornerstone of modern organic synthesis.
Mechanistic Insights
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The electron-withdrawing carboxylic acid group on the aromatic ring activates the carbon atom attached to the fluorine, making it susceptible to nucleophilic attack by the secondary amine of N-methylpiperazine. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product. The fluorine atom at the 2-position is preferentially displaced over the one at the 5-position due to the activating effect of the ortho- and para-directing carboxyl group.
Laboratory-Scale Synthesis Protocol
This protocol provides a detailed procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 2,5-Difluorobenzoic Acid | 2991-28-8 | 158.10 | >98% |
| N-Methylpiperazine | 109-01-3 | 100.16 | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous, >99.5% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M solution |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer, add 2,5-difluorobenzoic acid (10.0 g, 63.2 mmol) and potassium carbonate (26.2 g, 189.6 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (100 mL) to the flask.
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add N-methylpiperazine (8.23 g, 82.2 mmol, 1.3 equiv) to the suspension at room temperature. The addition should be done dropwise to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold deionized water (500 mL) with stirring.
-
pH Adjustment and Precipitation: Adjust the pH of the aqueous solution to approximately 6.5-7.0 with 1 M hydrochloric acid. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with deionized water (2 x 100 mL).
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight. A typical yield is in the range of 85-95%.
Scaling Up: From Bench to Production
Transitioning the synthesis from the laboratory to an industrial scale requires careful consideration of several critical parameters to ensure safety, efficiency, and consistent product quality.
Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale and Considerations |
| Reactant Stoichiometry | 1.3 equiv. N-methylpiperazine | 1.1 - 1.2 equiv. N-methylpiperazine | Reducing the excess of the amine minimizes cost and potential for side reactions at scale. Precise control of stoichiometry is crucial. |
| Base | 3.0 equiv. K₂CO₃ | 2.5 - 3.0 equiv. K₂CO₃ or other bases like Na₂CO₃, DBU | The choice of base and its stoichiometry impacts reaction rate, yield, and cost. Inorganic bases are preferred for ease of removal. |
| Solvent | DMSO | DMSO, NMP, or other polar aprotic solvents | Solvent selection is critical for solubility, reaction rate, and work-up. Solvent recovery and recycling are important economic and environmental considerations at scale. |
| Temperature | 80-90 °C | 80-100 °C | Temperature control is vital for managing the reaction rate and preventing side reactions. Effective heat transfer in large reactors is a key challenge. |
| Reaction Time | 12-16 hours | 10-18 hours | Reaction time should be optimized based on in-process controls (IPCs) to ensure completion without product degradation. |
| Work-up | Precipitation by pH adjustment | Controlled crystallization or extraction | At scale, a controlled crystallization process is preferred over simple precipitation to achieve better particle size distribution and purity. |
Process Optimization and Control
References
The Versatile Scaffolding of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid in Modern Organic Synthesis
Introduction: A Privileged Building Block in Medicinal Chemistry
5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is a synthetically versatile building block that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features—a fluorinated benzoic acid moiety combined with a methylpiperazine group—confer advantageous physicochemical properties to target molecules, often enhancing their metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] The strategic placement of the fluorine atom can dramatically alter the electronic properties of the molecule, influencing its pKa and lipophilicity, which are critical parameters in drug design.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this valuable intermediate in organic synthesis, with a focus on its application in the development of key therapeutic agents.
Core Applications and Synthetic Utility
The primary utility of this compound lies in its role as a precursor for the synthesis of complex organic molecules, particularly in the construction of amide bonds. This functionality is central to its application in the development of a diverse range of bioactive compounds, including:
-
Fluoroquinolone Antibiotics: This building block is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. The methylpiperazine moiety is a common feature in many potent antibacterial agents, contributing to their spectrum of activity and pharmacokinetic profile.
-
Kinase Inhibitors: The scaffold is integral to the synthesis of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4][5][6][7]
-
Anticancer Agents: Beyond kinase inhibitors, this molecule serves as a foundational element in the development of other classes of anticancer compounds, such as novel benzoxazoles.[8][9][10]
Key Synthetic Transformations: Amide Bond Formation
The carboxylic acid functionality of this compound is the primary reactive handle for elaboration. The formation of an amide bond by coupling with a primary or secondary amine is the most common and critical transformation. Several reliable methods can be employed for this purpose, with the choice of coupling reagent often depending on the nature of the amine, the desired scale of the reaction, and the need to minimize side reactions like racemization.
Method 1: Acyl Chloride Formation followed by Amination
A robust and classical approach to amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to furnish the amide.
Reaction Workflow:
Caption: Acyl Chloride Formation Workflow.
Experimental Protocol: General Procedure for Acyl Chloride Formation and Amidation
-
Acyl Chloride Synthesis:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.[11][12][13]
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to stir at room temperature or gently heat to reflux until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
-
Method 2: Direct Amide Coupling using Coupling Reagents
Modern organic synthesis often favors the use of coupling reagents that allow for the direct formation of amide bonds from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. This approach avoids the often harsh conditions required for acyl chloride formation.
Common Coupling Reagents and Additives:
| Coupling Reagent | Additive | Base | Common Solvents |
| HATU | None (contains HOAt) | DIPEA, TEA | DMF, DCM |
| EDC | HOBt, HOAt | DIPEA, TEA | DMF, DCM, Water |
| PyBOP | None | DIPEA, TEA | DMF, DCM |
Reaction Workflow for HATU Coupling:
Caption: HATU-Mediated Amide Coupling.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add the amine (1.0-1.2 eq).
-
-
Reagent Addition:
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq) to the mixture.
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), dropwise to the reaction mixture.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature for 1-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Experimental Protocol: General Procedure for EDC/HOBt-Mediated Amide Coupling
-
Reaction Setup:
-
Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1-Hydroxybenzotriazole) (1.1-1.5 eq) in an anhydrous solvent such as DMF or DCM.
-
-
Reagent Addition:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1-1.5 eq) portion-wise to the stirred solution.
-
If the amine is used as a salt (e.g., hydrochloride), add a base like DIPEA or TEA (1.0-2.0 eq).
-
-
Reaction and Workup:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
The workup procedure is similar to that for HATU coupling: dilute with an organic solvent, wash with mild acid and base, and then brine.
-
-
Purification:
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Application in the Synthesis of Bioactive Molecules
Synthesis of Benzoxazole Scaffolds for Anticancer Agents
The this compound core can be envisioned as a starting point for the synthesis of complex heterocyclic systems such as benzoxazoles, which have shown promising anticancer activities.[8][9][10] A plausible synthetic route could involve the initial conversion of the benzoic acid to an aniline derivative, followed by cyclization. A more direct, albeit different, literature procedure for analogous compounds involves the cyclization of a substituted phenol.[9][10]
Illustrative Synthetic Workflow:
Caption: Benzoxazole Synthesis Workflow.
While the literature describes the synthesis starting from a phenol, a skilled medicinal chemist could adapt this strategy to incorporate the this compound moiety, potentially through a Curtius or similar rearrangement to generate the necessary amine functionality for cyclization.
Conclusion
This compound is a high-value building block for the synthesis of a wide array of biologically active molecules. Its utility is primarily centered on the construction of amide bonds, for which several efficient and reliable protocols exist. The choice of synthetic method will be dictated by the specific requirements of the target molecule and the nature of the substrates. The protocols and data presented in this application note provide a solid foundation for the successful application of this versatile intermediate in drug discovery and development programs.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Fluoro-2-[methyl(pent-4-enyl)amino]benzoic acid | C13H16FNO2 | CID 116303134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles [mdpi.com]
- 10. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoic acid is treated with SOCl2 and the product class 11 chemistry CBSE [vedantu.com]
- 12. Benzoic acid is treated with `SOCl_2` and the product (X) formed is reacted with ammonia to give (Y). (Y) on reaction with `Br_2` and KOH gives (Z). (Z) in the reaction is [allen.in]
- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Application Note: Protocol for Monitoring the Reaction Progress of Piperazine Addition to Fluorobenzoic Acid
Introduction: The Significance of Monitoring the Piperazine-Fluorobenzoic Acid Reaction
The addition of piperazine to fluorobenzoic acid is a cornerstone reaction in the synthesis of numerous active pharmaceutical ingredients (APIs). This nucleophilic aromatic substitution (SNAr) reaction forms a critical C-N bond, leading to the formation of (4-carboxyphenyl)piperazine derivatives, which are key structural motifs in various drugs.[1] Given the importance of this reaction in drug development and manufacturing, rigorous monitoring of its progress is paramount to ensure reaction efficiency, product quality, and process safety.[2][3]
This application note provides detailed protocols for monitoring the reaction progress using three common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of method often depends on the specific reaction conditions, available instrumentation, and the desired level of detail in the reaction kinetics.
The underlying mechanism of this SNAr reaction involves the nucleophilic attack of the piperazine amine on the electron-deficient aromatic ring of fluorobenzoic acid, facilitated by the presence of an electron-withdrawing carboxylic acid group.[4][5][6] The reaction is typically carried out in the presence of a base to deprotonate the piperazine and neutralize the hydrofluoric acid byproduct.
Reaction Scheme & Monitoring Rationale
The overall reaction is as follows:
Effective monitoring of this reaction involves tracking the consumption of the starting materials (fluorobenzoic acid and piperazine) and the formation of the desired product. This allows for the determination of reaction completion, identification of potential side products, and optimization of reaction parameters such as temperature, catalyst loading, and reaction time.[7]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, making it an invaluable tool for monitoring the progress of the piperazine addition to fluorobenzoic acid.[8][9][10][11]
Rationale for HPLC Method
HPLC offers excellent resolution, allowing for the simultaneous quantification of starting materials, intermediates, and the final product.[8] By developing a suitable method, one can obtain accurate concentration vs. time profiles, which are crucial for kinetic studies and process optimization.
Experimental Protocol
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Acetonitrile and a phosphate buffer (e.g., pH 2), with the composition optimized for separation.[11]
-
Standards of fluorobenzoic acid, piperazine, and the synthesized (4-carboxyphenyl)piperazine product.
-
Reaction quench solution (e.g., a mixture of the mobile phase).
Step-by-Step Procedure:
-
Standard Preparation: Prepare stock solutions of fluorobenzoic acid, piperazine, and the product in a suitable solvent (e.g., diluent used for the mobile phase). Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for each compound.
-
Reaction Sampling: At regular time intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a known volume of the cold quench solution. This stops the reaction and prevents further changes in the composition of the sample.
-
Sample Preparation: If necessary, filter the quenched sample to remove any particulate matter before injection.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Identify and integrate the peaks corresponding to fluorobenzoic acid, piperazine, and the product. Using the calibration curves, determine the concentration of each component in the reaction mixture at each time point.
-
Reaction Profile: Plot the concentrations of reactants and product as a function of time to generate a reaction profile.
Data Presentation
| Time (min) | [Fluorobenzoic Acid] (M) | [Piperazine] (M) | [(4-carboxyphenyl)piperazine] (M) |
| 0 | 1.00 | 1.20 | 0.00 |
| 30 | 0.75 | 0.95 | 0.25 |
| 60 | 0.50 | 0.70 | 0.50 |
| 90 | 0.25 | 0.45 | 0.75 |
| 120 | 0.05 | 0.25 | 0.95 |
| 150 | < 0.01 | 0.21 | 0.99 |
Table 1: Example of HPLC data for monitoring the reaction progress.
Visualization of HPLC Workflow
Caption: Workflow for HPLC monitoring of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used for in-situ monitoring of the reaction, offering real-time insights without the need for sample workup.[2][12][13][14]
Rationale for NMR Method
By monitoring the changes in the chemical shifts and integrals of specific protons or carbons of the reactants and products, one can follow the reaction progress directly in the reaction vessel.[13] This is particularly useful for understanding reaction kinetics and identifying transient intermediates.
Experimental Protocol
Instrumentation and Materials:
-
NMR spectrometer with a suitable probe.
-
NMR tubes compatible with the reaction solvent and temperature.
-
Deuterated solvent (e.g., DMSO-d6) that is compatible with the reaction conditions.
-
Internal standard with a known concentration and a signal that does not overlap with reactant or product signals (e.g., tetramethylsilane - TMS).[15]
Step-by-Step Procedure:
-
Reference Spectra: Acquire ¹H and ¹³C NMR spectra of the pure starting materials and the expected product to identify characteristic signals for monitoring.
-
Reaction Setup: Set up the reaction in an NMR tube using a deuterated solvent. Add a known amount of an internal standard.
-
Initial Spectrum: Acquire an initial NMR spectrum (t=0) before initiating the reaction (e.g., before adding the base or heating).
-
In-situ Monitoring: Place the NMR tube in the spectrometer and acquire spectra at regular intervals as the reaction proceeds.
-
Data Analysis:
-
Identify the characteristic peaks for a proton on the fluorobenzoic acid (e.g., aromatic protons adjacent to the fluorine) and a proton on the piperazine ring.
-
Identify a characteristic peak for a proton on the product molecule.
-
Integrate the area of these peaks relative to the integral of the internal standard.
-
The decrease in the integral of the reactant peaks and the increase in the integral of the product peak over time indicate the reaction progress.
-
-
Conversion Calculation: Calculate the percentage conversion at each time point using the following formula: Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Reactant Peak)] * 100
Data Presentation
| Time (min) | Integral (Fluorobenzoic Acid) | Integral (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.75 | 0.25 | 25 |
| 60 | 0.51 | 0.49 | 49 |
| 90 | 0.26 | 0.74 | 74 |
| 120 | 0.05 | 0.95 | 95 |
| 150 | < 0.01 | 0.99 | >99 |
Table 2: Example of NMR data for monitoring reaction conversion.
Visualization of NMR Monitoring Logic
Caption: Logical flow of in-situ NMR reaction monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy is a rapid and non-destructive technique that can be used for in-situ monitoring of the disappearance of reactant functional groups and the appearance of product functional groups.[2][16]
Rationale for FTIR Method
This method is particularly useful for tracking changes in specific bonds. For the piperazine addition to fluorobenzoic acid, one can monitor the C-F stretching vibration of the reactant and the N-H bending or C-N stretching vibrations of the product.[17][18][19][20] In-situ FTIR probes allow for real-time data acquisition directly from the reaction vessel.[2]
Experimental Protocol
Instrumentation and Materials:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Reaction vessel with a port for the ATR probe.
Step-by-Step Procedure:
-
Reference Spectra: Collect FTIR spectra of the individual starting materials and the final product to identify characteristic absorption bands.
-
Fluorobenzoic Acid: Look for the C-F stretching band (typically around 1200-1300 cm⁻¹).
-
Piperazine: N-H bending vibrations (around 1600 cm⁻¹).
-
(4-carboxyphenyl)piperazine: Appearance of new C-N stretching bands and changes in the aromatic C-H bending region.[17]
-
-
Background Spectrum: Before starting the reaction, insert the ATR probe into the solvent in the reaction vessel and collect a background spectrum.
-
Reaction Monitoring: Add the reactants to the vessel and start the reaction (e.g., by heating or adding a catalyst). Begin collecting FTIR spectra at regular intervals.
-
Data Analysis:
-
Monitor the decrease in the intensity of the C-F stretching peak of the fluorobenzoic acid.
-
Monitor the increase in the intensity of a characteristic product peak.
-
Plot the absorbance of these characteristic peaks as a function of time to create a reaction profile.
-
Data Presentation
| Time (min) | Absorbance (C-F stretch) | Absorbance (Product Peak) |
| 0 | 0.85 | 0.02 |
| 30 | 0.64 | 0.23 |
| 60 | 0.42 | 0.45 |
| 90 | 0.21 | 0.67 |
| 120 | 0.05 | 0.83 |
| 150 | < 0.01 | 0.86 |
Table 3: Example of FTIR data for monitoring reaction progress.
Visualization of In-Situ FTIR Monitoring
Caption: Setup for in-situ FTIR reaction monitoring.
Conclusion and Method Selection
The choice of the most appropriate method for monitoring the addition of piperazine to fluorobenzoic acid depends on the specific requirements of the study.
-
HPLC is ideal for accurate quantification and for analyzing complex reaction mixtures, but it requires sampling and quenching, which can introduce errors.
-
NMR provides detailed structural information and is excellent for in-situ kinetic studies, but it requires a deuterated solvent and may not be suitable for all reaction conditions.
-
FTIR is a rapid and robust method for real-time, in-situ monitoring of functional group changes, making it well-suited for process control in a manufacturing environment.
By carefully selecting and implementing one or more of these monitoring protocols, researchers and drug development professionals can gain a deeper understanding of this critical reaction, leading to improved process efficiency, higher product quality, and more robust manufacturing processes.
References
- UVIC. (2019, October 4). Step-by-step real time monitoring of a catalytic amination reaction.
- ChemRxiv. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment.
- ResearchGate. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
- ACS Publications. Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
- ResearchGate. (2025, August 6). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
- Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
- Bruker. Reaction Monitoring.
- NIH. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
- NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Mettler Toledo. In-Situ Monitoring of Chemical Reactions.
- Wikipedia. Ullmann condensation.
- ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- NIH. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics.
- Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Benchchem. Technical Support Center: Optimizing Ullmann Condensation Reactions.
- Thermo Fisher Scientific. Ullmann Reaction.
- MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Slideshare. Ullmann reaction.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- NIH. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis.
- NIH. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- ResearchGate. (2018, December 9). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Organic Chemistry Portal. Piperazine synthesis.
- The Royal Society of Chemistry. Supplementary Information.
- PubMed. (2022, November 4). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase.
- ResearchGate. (2025, August 8). Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography – Fluorescence Detection (HPLC-FLD) and Pre-Column Derivatization with Dansyl Chloride | Request PDF.
- The Royal Society of Chemistry. 4 - Supporting Information.
- PubMed Central. (2024, August 22). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
- YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Wikipedia. Nucleophilic aromatic substitution.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. mt.com [mt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
Troubleshooting & Optimization
Overcoming solubility issues of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid in organic solvents
Welcome to the technical support center for 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in organic solvents. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful and reproducible experimental outcomes.
Understanding the Molecule: The Zwitterionic Challenge
This compound is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1] Its molecular structure contains both a basic piperazine ring and an acidic carboxylic acid group. This makes the molecule zwitterionic, meaning it carries both a positive and a negative charge in its neutral state. This dual nature is fundamental to its solubility behavior, which can be challenging in many organic solvents where it may exhibit low solubility at its isoelectric point.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the solubility of this compound.
Q1: Why is my this compound not dissolving in my organic solvent?
Answer: The poor solubility likely stems from the compound's zwitterionic nature. In this state, strong intermolecular electrostatic interactions can lead to a stable crystal lattice that is difficult for many organic solvents to disrupt. The key is to shift the equilibrium away from the zwitterionic form to either a predominantly cationic or anionic species, which are generally more soluble.
Q2: What are the recommended starting solvents for dissolving this compound?
Answer: Based on the solubility profiles of structurally similar fluoroquinolone compounds like Balofloxacin, polar aprotic and polar protic solvents are the recommended starting points.[2]
Recommended Solvents and Expected Solubility (based on the related compound Balofloxacin):
| Solvent | Type | Expected Solubility (mg/mL) | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | ~10 | The high polarity of DMF can effectively solvate the charged portions of the molecule.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~1 (may require warming) | DMSO is another strong polar aprotic solvent capable of disrupting the crystal lattice.[2] |
| Ethanol | Polar Protic | Soluble | As a polar protic solvent, ethanol can form hydrogen bonds, aiding in the dissolution of the compound.[3] |
| Methanol | Polar Protic | Slightly Soluble | Methanol is also a polar protic solvent, though it may be slightly less effective than ethanol for some related compounds.[3] |
Note: The quantitative solubility values are for the structurally related compound Balofloxacin and should be used as a guideline.[2] Experimental determination of solubility for this compound in your specific solvent and conditions is highly recommended.
Q3: I'm still having trouble dissolving the compound in DMSO. What can I do?
Answer: If you are experiencing difficulty dissolving the compound in DMSO, gentle warming and sonication can be effective. Fluoroquinolone derivatives often show increased solubility with a rise in temperature.[4][5]
Troubleshooting Workflow for Poor Solubility in a Recommended Solvent:
Caption: Troubleshooting workflow for dissolving the compound.
Q4: How can I use pH to improve solubility?
Answer: Adjusting the pH is a powerful technique for dissolving zwitterionic compounds. By adding a small amount of acid or base, you can protonate the carboxylate group or deprotonate the piperazinyl group, respectively. This shifts the molecule away from its least soluble zwitterionic form.
-
To create a more soluble cationic form: Add a small amount of a suitable organic or inorganic acid (e.g., methanesulfonic acid or HCl in an appropriate solvent) to protonate the carboxylate group.
-
To create a more soluble anionic form: Add a small amount of a suitable organic or inorganic base (e.g., NaOH or a non-nucleophilic organic base) to deprotonate the piperazinyl group.
The choice of acid or base should be compatible with your downstream application.
Q5: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. How can I prevent this?
Answer: This is a common issue when a compound is poorly soluble in the final aqueous medium. Here are some strategies to mitigate this:
-
Lower the stock concentration: Preparing a more dilute stock solution in your organic solvent can sometimes prevent precipitation upon dilution.
-
Optimize the final solvent concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system (typically under 1%).
-
Use a co-solvent system: Instead of a single organic solvent, a mixture of solvents can sometimes improve solubility in the final aqueous solution.
-
pH matching: Ensure the pH of your aqueous buffer is in a range where your compound is more soluble (either acidic or basic, away from the isoelectric point).
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound
-
High-purity organic solvent (e.g., DMF or DMSO)
-
Vortex mixer
-
Sonicator bath
-
Warming plate (optional)
-
Sterile filters (if required for the application)[6]
Procedure:
-
Weigh the desired amount of this compound in a suitable container.
-
Add the organic solvent to achieve the target concentration.
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, place the container in a sonicator bath for 5-10 minutes.
-
If solubility is still limited, gently warm the solution to 40-50°C while stirring until the compound dissolves. Be cautious not to overheat, as this could degrade the compound.[2]
-
Once dissolved, allow the solution to cool to room temperature.
-
If required for your application, filter the solution through a compatible sterile filter.[7]
-
Store the stock solution appropriately, protected from light and moisture.
Workflow for Stock Solution Preparation:
Sources
- 1. This compound [myskinrecipes.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unn.edu.ng [unn.edu.ng]
- 6. static.igem.org [static.igem.org]
- 7. static.igem.org [static.igem.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluoroquinolone Intermediates
Welcome to the Technical Support Center for the synthesis of fluoroquinolone intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of these vital pharmaceutical compounds. Drawing from established chemical principles and field-proven insights, this resource provides in-depth, question-and-answer-based troubleshooting for specific challenges in your synthetic workflow.
Section 1: The Gould-Jacobs Reaction and Related Cyclizations
The Gould-Jacobs reaction is a cornerstone in the synthesis of the quinoline core of fluoroquinolones.[1][2] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[1] However, this critical step is not without its challenges, often leading to mixtures of products and yield loss.
Question 1: I'm observing poor yields and the formation of regioisomers during the Gould-Jacobs cyclization of my asymmetrically substituted aniline. What's causing this and how can I improve the regioselectivity?
Answer:
The formation of a mixture of products during the Gould-Jacobs reaction with asymmetrically substituted anilines is a common issue stemming from the cyclization step, which can occur at either of the two ortho positions relative to the amino group.[3] The regioselectivity is governed by a delicate interplay of steric and electronic factors.[3]
Causality:
-
Steric Hindrance: Bulky substituents ortho to the amino group can hinder the cyclization at that position, favoring the formation of the less sterically hindered regioisomer.
-
Electronic Effects: Electron-donating groups on the aniline ring can activate the ortho and para positions, influencing the site of cyclization. Conversely, electron-withdrawing groups can deactivate these positions.
Troubleshooting Strategies:
-
Temperature Optimization: The high temperatures (often >250 °C) required for the thermal cyclization can lead to product decomposition and undesirable side reactions.[3] A systematic optimization of the reaction temperature is crucial. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times by allowing for rapid heating to high temperatures.[4][5]
-
Solvent Selection: The use of a high-boiling, inert solvent such as Dowtherm A or diphenyl ether can improve cyclization yields by providing a more controlled heating environment and minimizing decomposition.[3]
-
Catalysis: While the classical Gould-Jacobs reaction is thermally driven, modern variations employ catalysts to achieve cyclization under milder conditions and with improved regioselectivity. For instance, various transition metal catalysts have been explored for the synthesis of 4-quinolones.[6]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [4]
-
Combine the substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1-1.5 equivalents) in a microwave-safe reaction vial.
-
If using a solvent, add a high-boiling point solvent like diphenyl ether. Solvent-free conditions can also be effective.[5]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 250 °C) for a specific duration (e.g., 5-30 minutes).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
Data Presentation: Effect of Temperature on Gould-Jacobs Reaction Yield [4]
| Entry | Temperature (°C) | Time (min) | Yield of Quinoline (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 30 | Low |
| 4 | 300 | 30 | 28 (degradation) |
| 5 | 300 | 5 | 47 |
Table adapted from a study on microwave-assisted Gould-Jacobs synthesis, illustrating the critical balance between temperature and reaction time to maximize yield and minimize degradation.[4]
Visualization: Gould-Jacobs Reaction Troubleshooting Workflow
Caption: Simplified energy profile of the Gould-Jacobs reaction.
Section 2: N-Alkylation of the Quinolone Core
The introduction of an alkyl or cycloalkyl group at the N-1 position of the quinolone core is a crucial step in the synthesis of most fluoroquinolone antibiotics. This reaction, typically an N-alkylation, can be prone to side reactions, particularly over-alkylation and reactions at other nucleophilic sites.
Question 3: I am observing the formation of O-alkylated and C-alkylated byproducts during the N-alkylation of my 4-quinolone intermediate. How can I improve the N-selectivity?
Answer:
The formation of O- and C-alkylated byproducts arises from the ambident nucleophilic character of the 4-quinolone system. The oxygen of the C4-carbonyl and certain carbon atoms on the quinolone ring can also react with the alkylating agent.
Causality:
-
Ambident Nucleophilicity: The deprotonated 4-quinolone is a resonance-stabilized anion with nucleophilic character on the nitrogen, oxygen, and certain carbon atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N- versus O- and C-alkylation ratio. [7]Harder alkylating agents tend to favor reaction at the harder oxygen atom, while softer alkylating agents favor the softer nitrogen atom.
Troubleshooting Strategies:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation by completely deprotonating the nitrogen, making it the most potent nucleophile. [7]2. Temperature Control: Lower reaction temperatures can often improve N-selectivity by favoring the kinetically controlled product (N-alkylation) over the thermodynamically controlled products (O- and C-alkylation).
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can facilitate the N-alkylation reaction under milder conditions and with improved selectivity by bringing the deprotonated quinolone into the organic phase where the alkylating agent resides.
Experimental Protocol: N-Cyclopropylation of a Fluoroquinolone Intermediate [8]
-
To a solution of the fluoroquinolone intermediate (e.g., ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) in a suitable solvent like DMF, add a base such as potassium carbonate.
-
Add the alkylating agent (e.g., cyclopropyl bromide).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Question 4: My N-alkylation reaction is sluggish and gives a low yield. What are the potential causes and how can I improve the reaction efficiency?
Answer:
Low yields in N-alkylation reactions can be attributed to several factors, including the reactivity of the starting materials and suboptimal reaction conditions. [9] Causality:
-
Poor Reactivity: A deactivated quinolone ring (e.g., with electron-withdrawing groups) can be less nucleophilic. Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will result in slower reactions. [9]* Inappropriate Base or Solvent: An insufficiently strong base may not fully deprotonate the quinolone nitrogen, leading to a low concentration of the active nucleophile. The solvent also plays a critical role in solvating the reactants and influencing the reaction rate. [9]* Steric Hindrance: A bulky alkylating agent or a sterically hindered quinolone can slow down the reaction rate.
Troubleshooting Strategies:
-
More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can also facilitate the reaction of alkyl chlorides.
-
Stronger Base: If incomplete deprotonation is suspected, a stronger base like sodium hydride may be necessary.
-
Higher Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, this should be done cautiously while monitoring for the formation of byproducts. [9]
Section 3: Decarboxylation and Other Side Reactions
Question 5: I am observing significant decarboxylation of my 3-carboxyquinolone intermediate, especially at high temperatures. How can I prevent this?
Answer:
Decarboxylation of the C3-carboxylic acid is a common side reaction in quinolone synthesis, particularly during high-temperature steps like the Gould-Jacobs cyclization or subsequent manipulations. [3][10] Causality:
-
Thermal Instability: The β-keto acid moiety in 4-oxo-quinoline-3-carboxylic acids is susceptible to thermal decarboxylation, proceeding through a six-membered cyclic transition state.
-
Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the decarboxylation process.
Troubleshooting Strategies:
-
Milder Reaction Conditions: Whenever possible, use lower reaction temperatures and shorter reaction times for steps involving the 3-carboxyquinolone intermediate.
-
Protecting Groups: The carboxylic acid can be protected as an ester (e.g., ethyl or methyl ester) to prevent decarboxylation during high-temperature reactions. The ester can then be hydrolyzed under milder conditions at a later stage. Many synthetic routes, including the Gould-Jacobs reaction, initially form the ester, which is then saponified. [1]3. Alternative Synthetic Routes: Consider synthetic strategies that introduce the carboxylic acid functionality or a precursor at a later, lower-temperature stage of the synthesis. For example, some modern methods for quinolin-4-one synthesis avoid harsh thermal cyclization. [3] Visualization: Decarboxylation Mechanism
Caption: Simplified mechanism of thermal decarboxylation.
Section 4: Analytical Methods for Impurity Profiling
Effective troubleshooting of side reactions relies on the accurate identification and quantification of impurities. A variety of analytical techniques are employed for this purpose.
Question 6: What are the best analytical methods for identifying and quantifying the side products in my fluoroquinolone intermediate synthesis?
Answer:
A combination of chromatographic and spectroscopic techniques is typically used for the comprehensive analysis of reaction mixtures and the characterization of impurities. [11] Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the desired product and any impurities. [11][12] * Detectors: UV-Vis, Diode Array (DAD), and Fluorescence (FLD) detectors are commonly used for fluoroquinolone analysis. [11][13]Mass Spectrometry (MS) detectors provide structural information for impurity identification. [11]* Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of components by HPLC and their subsequent identification based on their mass-to-charge ratio, which is invaluable for characterizing unknown side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the final product and any isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for analyzing more volatile intermediates or byproducts.
Data Presentation: HPLC Analysis of a Reaction Mixture
| Retention Time (min) | Peak Area (%) | Tentative Identification |
| 3.5 | 5.2 | Starting Aniline |
| 6.8 | 85.1 | Desired Product |
| 8.2 | 4.5 | Regioisomer |
| 9.5 | 5.2 | Decarboxylated Product |
This table represents a hypothetical HPLC analysis, demonstrating how chromatographic data can be used to assess reaction progress and purity.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Study.com. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. [Link]
-
MSD Manual Professional Edition. Fluoroquinolones. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]
-
National Center for Biotechnology Information. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. [Link]
-
National Center for Biotechnology Information. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. [Link]
-
Molbase. Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. [Link]
-
U.S. Food and Drug Administration. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. [Link]
-
WebMD. Fluoroquinolones: Safety, Risks, and Side Effects. [Link]
- Google Patents. CN102276628A - Fluoroquinolone compounds and synthesis method thereof.
-
Royal Society of Chemistry. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]
-
National Center for Biotechnology Information. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. [Link]
-
National Center for Biotechnology Information. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. [Link]
-
ACS Publications. Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. [Link]
-
National Center for Biotechnology Information. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
National Center for Biotechnology Information. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. [Link]
-
National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. Mechanism of the eco‐friendly decarboxylation‐cyclization cascade. [Link]
-
Springer. Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. [Link]
-
OUCI. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. [Link]
-
ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
-
ResearchGate. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
National Center for Biotechnology Information. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]
-
Scribd. Microwave-Assisted Synthesis of Quinolines. [Link]
-
ResearchGate. Intramolecular Cyclization Side Reactions. [Link]
-
PubMed. Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. [Link]
- Google Patents. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. scribd.com [scribd.com]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
Welcome to the technical support guide for the purification of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid. This document is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in pharmaceutical synthesis, particularly for advanced antimicrobial agents, achieving high purity of this compound is critical for downstream success.[1] This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and troubleshooting advice to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical nature of this compound that dictates the purification strategy?
Answer: The key to purifying this molecule lies in its amphoteric nature. It possesses both a weakly acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the tertiary amine within the piperazine ring). This dual characteristic allows for its solubility to be dramatically manipulated by changing the pH of the solution.
-
In acidic conditions (low pH): The basic piperazine nitrogen is protonated to form a cationic ammonium salt (-NH⁺-). This salt is typically highly soluble in aqueous solutions.
-
In basic conditions (high pH): The acidic carboxylic acid proton is removed to form an anionic carboxylate salt (-COO⁻). This salt is also soluble in aqueous solutions.
-
At its isoelectric point (a specific neutral pH): The molecule exists as a zwitterion or a neutral species with minimal charge, leading to its lowest solubility in water.
This pH-dependent solubility is the cornerstone of the most effective purification method: acid-base extraction.[2][3]
Q2: What are the most common impurities I should expect in the crude product?
Answer: Impurities typically originate from the synthetic route and can be broadly categorized.[4] Understanding these is crucial for designing an effective purification strategy.
| Impurity Category | Common Examples | Rationale |
| Starting Materials | Unreacted 2,5-difluorobenzoic acid or N-methylpiperazine. | Incomplete reaction during the nucleophilic aromatic substitution step. |
| Reaction By-products | Isomers (e.g., substitution at a different position), or products of side reactions. | Can arise from non-specific reactivity or challenging reaction conditions.[4] |
| Inorganic Salts | Sodium chloride (NaCl), sodium sulfate (Na₂SO₄), etc. | Remnants from reaction quenching, work-up procedures, or drying agents. |
| Residual Solvents | Toluene, DMSO, DMF, etc. | Solvents used during the synthesis that were not completely removed.[4] |
Q3: Which purification technique should I try first: acid-base extraction or recrystallization?
Answer: For this specific molecule, acid-base extraction is the superior initial purification technique .[2][5] It is a powerful method for removing neutral organic impurities, unreacted starting materials that are not amphoteric, and many by-products. Recrystallization is an excellent secondary step to polish the product to high purity after the bulk of impurities has been removed.
The workflow below illustrates the decision-making process.
Sources
Technical Support Center: Synthesis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid. As a key intermediate in the manufacturing of advanced fluoroquinolone antibiotics like Ozenoxacin, optimizing its synthesis for yield and purity is critical.[1][2][3] This document moves beyond a simple protocol, delving into the reaction mechanism, critical process parameters, and a structured troubleshooting guide to empower you to overcome common experimental challenges.
Section 1: Reaction Overview and Core Mechanism
The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The most common route involves the reaction of 2,5-difluorobenzoic acid with N-methylpiperazine.
Overall Reaction Scheme:
-
Reactants: 2,5-difluorobenzoic acid and N-methylpiperazine
-
Product: this compound
-
Byproduct: Hydrogen Fluoride (HF)
Understanding the SNAr mechanism is fundamental to troubleshooting and optimization. Unlike SN1 or SN2 reactions, the SNAr pathway involves a two-step addition-elimination process.[4][5]
-
Nucleophilic Attack: The nucleophile (N-methylpiperazine) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (the fluorine atom at the C2 position). This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[6]
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic ring and is further stabilized by electron-withdrawing groups.[5][6] In this specific synthesis, both the carboxylic acid group (-COOH) and the remaining fluorine atom act as electron-withdrawing groups, activating the ring for nucleophilic attack.[4][7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.
Interestingly, while fluoride is typically a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which accelerates the rate-determining first step.[6][8]
Caption: Figure 1: S_N_Ar Mechanism for Product Formation
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My reaction shows low conversion of the 2,5-difluorobenzoic acid starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is typically linked to insufficient reaction driving force or suboptimal conditions. Consider the following factors:
-
Inadequate Base: A base is crucial for two reasons: it deprotonates the secondary amine of N-methylpiperazine to increase its nucleophilicity, and it neutralizes the HF byproduct, which would otherwise protonate the nucleophile, rendering it inactive.
-
Troubleshooting: Ensure you are using at least 2 equivalents of a suitable base (e.g., K₂CO₃, Et₃N, DIPEA). Anhydrous potassium carbonate is often a good choice as it is inexpensive and effective.
-
-
Suboptimal Temperature: SNAr reactions require thermal energy to overcome the activation barrier of breaking aromaticity.
-
Troubleshooting: If you are running the reaction at a low temperature, gradually increase it. A typical range for this reaction in solvents like DMSO or NMP is 80-120°C. Monitor the reaction progress by TLC or HPLC to avoid decomposition at excessive temperatures.
-
-
Insufficient Reaction Time: The reaction may simply not have proceeded to completion.
-
Troubleshooting: Extend the reaction time and monitor its progress. If the reaction stalls, it is likely due to one of the other factors mentioned.
-
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are ideal as they can solvate the cation of the base, leaving the anion more reactive, and they have high boiling points suitable for these reactions.
-
Troubleshooting: Ensure you are using a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF) are excellent choices.
-
Q2: I am observing significant side product formation, primarily a disubstituted product. How can I improve the selectivity?
Answer: The formation of 2,5-bis(4-methylpiperazin-1-yl)benzoic acid occurs when the second fluorine atom (at the C5 position) also undergoes substitution. While this position is less activated than the C2 position (which is ortho to the activating -COOH group), substitution can occur under harsh conditions.
-
Stoichiometry Control: Using a large excess of N-methylpiperazine will drive the reaction towards disubstitution.
-
Troubleshooting: Use a controlled amount of the N-methylpiperazine nucleophile. A stoichiometry of 1.0 to 1.2 equivalents relative to the 2,5-difluorobenzoic acid is a good starting point.
-
-
Temperature Management: High temperatures can provide the necessary energy to overcome the higher activation barrier for the second substitution.
-
Troubleshooting: Run the reaction at the lowest temperature that gives a reasonable conversion rate. Monitor the reaction closely and stop it once the starting material is consumed to prevent the subsequent reaction.
-
| Parameter | Effect on Disubstitution | Recommendation |
| N-Methylpiperazine | ↑ equivalents = ↑ disubstitution | Use 1.0 - 1.2 equivalents |
| Temperature | ↑ temperature = ↑ disubstitution | Use lowest effective temp (e.g., 80-100°C) |
| Reaction Time | Prolonged time = ↑ disubstitution | Monitor and stop reaction upon completion |
Q3: My product yield is low after workup and purification. What are the best practices for isolation?
Answer: The product is an amino acid, meaning it is amphoteric and its solubility is highly pH-dependent. Improper workup is a common cause of yield loss.
-
Workup Procedure: The reaction mixture is typically basic. A common mistake is incorrect pH adjustment during precipitation.
-
Troubleshooting:
-
After the reaction is complete, cool the mixture and pour it into a sufficient volume of water.
-
The product has a basic piperazine group and an acidic carboxylic acid group. It will be most soluble at very low or very high pH and least soluble at its isoelectric point.
-
Carefully adjust the pH of the aqueous solution with an acid (e.g., 2M HCl). The product should precipitate out near its isoelectric point (typically pH 5-7). Monitor the precipitation and check the pH.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a non-polar solvent (like hexane or ether) to remove organic impurities.
-
-
-
Recrystallization: Choosing the right solvent for recrystallization is key to achieving high purity.
-
Troubleshooting: Solvents like ethanol, isopropanol, or mixtures of ethanol/water are often effective for recrystallizing this type of molecule.
-
Section 3: Recommended Experimental Protocol
This protocol is a validated starting point. Researchers should optimize based on their specific equipment and scale.
Materials:
-
2,5-Difluorobenzoic Acid (1.0 eq)
-
N-Methylpiperazine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-difluorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask (approx. 5-10 mL per gram of starting material). Begin stirring the suspension. Add N-methylpiperazine (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90-100°C under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC (typically complete in 6-12 hours).
-
Workup - Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing deionized water (10x the volume of DMSO used).
-
pH Adjustment: While stirring, slowly add 2M HCl to the aqueous solution. Monitor the pH, and you should observe the product precipitating. Adjust to a final pH of approximately 6-7 for maximum precipitation.
-
Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Then, wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
-
Purification (Optional): If necessary, recrystallize the crude product from ethanol or an ethanol/water mixture to achieve higher purity.
Section 4: Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues with your synthesis systematically.
Caption: Figure 2: Systematic Troubleshooting Workflow
References
-
MySkinRecipes. This compound. [Link]
-
Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. [Link]
-
Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI. [Link]
-
BYJU'S. Nucleophilic Aromatic Substitution. [Link]
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
ResearchGate. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Twomey, J. D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
ResearchGate. (PDF) Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
-
Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH. [Link]
-
Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
- Google Patents.
- Google Patents. EP2177208A1 - Pharmaceutical topical compositions.
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution Practice Problems. [Link]
-
Canbi Chem. This compound CAS:1096829-46-7. [Link]
-
Medicines for All Institute (M4ALL). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents.
-
Santhosh P, Thomas MH. (2021). Ozenoxacin: A novel topical antibiotic. Indian Journal of Dermatology, Venereology and Leprology, 87:131-4. [Link]
-
Global Substance Registration System. Ozenoxacin. [Link]
-
Taizhou Volsen Chemical Co., Ltd. Ozenoxacin Intermediate 9 Cas 446299-81-6. [Link]
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. EP2177208A1 - Pharmaceutical topical compositions - Google Patents [patents.google.com]
- 3. Ozenoxacin: A novel topical antibiotic - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Strategies for Regioselective Fluorination of Benzoic Acid Derivatives
Welcome to the technical support center for the regioselective fluorination of benzoic acid derivatives. The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, capable of enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, controlling the precise position of fluorination on a benzoic acid ring presents a significant synthetic challenge. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common experimental issues and to provide a strategic framework for achieving desired regiochemical outcomes.
Strategic Overview: Choosing Your Fluorination Pathway
The optimal strategy for fluorinating a benzoic acid derivative is dictated by the desired regioisomer (ortho, meta, para, or ipso). The carboxylic acid group itself is an electron-withdrawing, meta-directing group under classical electrophilic aromatic substitution (EAS) conditions, which often conflicts with the desired substitution pattern.[4] Modern methods have largely overcome this limitation. The following decision tree provides a high-level guide to selecting an appropriate strategy.
Caption: A flowchart to guide the selection of a fluorination strategy.
Troubleshooting Guide
This section addresses specific issues encountered during fluorination experiments, providing potential causes and actionable solutions.
Issue 1: Poor or No ortho-Selectivity in a Directed C-H Fluorination Reaction
-
Question: I am attempting an ortho-fluorination of my benzoic acid derivative using a copper catalyst and an 8-aminoquinoline directing group, but I'm observing low conversion and a mixture of isomers. What is going wrong?
-
Answer: Achieving high selectivity in transition-metal-catalyzed C-H activation is a multifactorial problem. Here’s a systematic approach to troubleshooting:
-
Potential Cause 1: Ineffective Directing Group Chelation. The entire principle of this reaction relies on the formation of a stable cyclometalated intermediate that brings the catalyst into proximity with the target C-H bond.[5]
-
Solution:
-
Verify DG Integrity: Ensure your directing group was properly installed and is stable under the reaction conditions. The amide bond linking the DG to the benzoic acid must be robust.
-
Steric Hindrance: Check for steric clashes near the carboxylic acid or the ortho C-H bond that might prevent the catalyst from binding effectively. If the substrate is highly hindered, a different directing group or catalyst system may be necessary.
-
-
-
Potential Cause 2: Catalyst Inactivation or Incorrect Choice. Copper and palladium catalysts used in these reactions are sensitive to impurities and require specific ligand environments to be effective.[6][7][8]
-
Solution:
-
Use Anhydrous & Degassed Conditions: Water and oxygen can poison the catalyst. Ensure solvents are dry and the reaction vessel is purged with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst Source: Use a high-purity catalyst. For copper-catalyzed reactions, CuI is a common choice.[6][8]
-
Ligand Effects: While many directed fluorinations are ligandless, some palladium-catalyzed systems require specific ligands to facilitate the catalytic cycle.[9][10]
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Solution:
-
Solvent Choice: The solvent can dramatically influence the reaction outcome. Polar aprotic solvents like DMF, pyridine, or DMPU are often used.[6][8] It is advisable to screen a range of solvents.[11]
-
Temperature Control: C-H activation steps often have a high energy barrier, but excessive temperatures can lead to catalyst decomposition and reduced selectivity.[11] Run a temperature screen to find the optimal balance.
-
Fluoride Source: The choice of fluoride source is critical. For copper-catalyzed C-H fluorination, AgF is frequently used as both a fluoride source and an oxidant.[7][8] For electrophilic palladium-catalyzed systems, reagents like Selectfluor™ are common.[12]
-
-
-
Issue 2: Unexpected Meta-Fluorination or a Mixture of Isomers in Electrophilic Fluorination
-
Question: I am trying to fluorinate a substituted benzoic acid using Selectfluor™, expecting substitution directed by a strong activating group on my ring. However, I am getting a significant amount of the meta-fluorinated product. Why?
-
Answer: This is a classic case of competing electronic effects. While you may have a strong ortho, para-directing activator, the carboxylic acid is a deactivating, meta-directing group.[4]
-
Potential Cause 1: Dominance of the Carboxylic Acid's Directing Effect. Under strongly acidic or harsh conditions, the deactivating nature of the -COOH group can become more pronounced, leading to meta substitution.
-
Solution:
-
Milder Reagents & Conditions: Use milder electrophilic fluorinating reagents. While Selectfluor™ is generally considered mild, the reaction conditions (e.g., strong acid catalyst) can impact selectivity.[12]
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester or another group can alter its electronic influence, potentially favoring the desired regioselectivity guided by your activating group. The protecting group can be removed post-fluorination.
-
-
-
Potential Cause 2: Steric Hindrance at the Ortho/Para Positions. If the positions activated by your primary directing group are sterically congested, the electrophile may attack the less hindered, electronically less favorable meta position.
-
Solution:
-
Reagent Size: While not always feasible, exploring fluorinating agents of different sizes could potentially influence the outcome.
-
Re-evaluate Strategy: If steric hindrance is unavoidable, classical EAS may not be the best approach. A directed C-H fluorination or a multi-step synthesis involving a nucleophilic aromatic substitution (SNAr) might be more effective.[6][13]
-
-
-
Issue 3: Low Yield in Decarboxylative Fluorination
-
Question: My photoredox-catalyzed decarboxylative fluorination is giving a very low yield of the desired ipso-fluorinated product, with a lot of starting material recovered. What can I do to improve this?
-
Answer: Decarboxylative fluorination is a powerful but sensitive transformation that relies on a delicate balance of redox events.[14][15][16]
-
Potential Cause 1: Inefficient Radical Generation. The process initiates with the formation of an aryl radical via decarboxylation. This step can be inefficient if the conditions are not optimal.[14][17]
-
Solution:
-
Photocatalyst and Light Source: Ensure your photocatalyst is active and that the wavelength of your light source correctly corresponds to the catalyst's absorption maximum.
-
Reaction Temperature: While many photoredox reactions are run at room temperature, some decarboxylation events have a thermal component and may benefit from gentle heating. However, high temperatures (>140 °C) can be detrimental.[15][16]
-
-
-
Potential Cause 2: Competing Side Reactions. The generated aryl radical can be trapped by other species in the reaction mixture (e.g., solvent, impurities) or undergo undesired protodecarboxylation.[2]
-
Solution:
-
Solvent Purity: Use high-purity, degassed solvents to minimize hydrogen atom transfer from the solvent to the aryl radical.
-
Concentration: Adjust the reaction concentration. Sometimes, higher concentrations can favor the desired bimolecular trapping of the radical by the fluorine source.
-
-
-
Potential Cause 3: Inefficient Fluorine Transfer.
-
Solution:
-
Fluoride Source: Ensure the fluorine source is appropriate for the catalytic system. These reactions often rely on a high-valent metal-fluoride intermediate to transfer the fluorine atom to the aryl radical.[14][17]
-
Additives: Some systems require specific additives or bases to facilitate the catalytic cycle. Re-verify the procedure and ensure all components are present in the correct stoichiometry.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the fundamental differences between electrophilic, nucleophilic, and C-H activation strategies for fluorinating benzoic acids?
-
A1: These strategies differ fundamentally in the nature of the fluorine source and the mechanism of C-F bond formation.
-
Electrophilic Fluorination: Uses an electron-deficient fluorine source ("F+") like Selectfluor™. The aromatic ring acts as a nucleophile. Regioselectivity is governed by the combined electronic effects of all substituents on the ring.[4][11][12]
-
Nucleophilic Fluorination: Uses an electron-rich fluoride source ("F-") like KF or CsF. This typically requires a pre-functionalized benzoic acid derivative with a good leaving group (like -NO₂ or -Cl) at the desired position, activated by other electron-withdrawing groups.[13][18][19]
-
Directed C-H Activation/Fluorination: Uses a transition metal catalyst (e.g., Pd, Cu) that is directed to a specific C-H bond by a chelating group attached to the benzoic acid.[5][6][8] The C-F bond is formed via reductive elimination from a high-valent metal-fluoride complex. This method offers excellent and predictable regiocontrol, most commonly for the ortho position.[20]
-
-
-
Q2: How does a directing group (DG) work in ortho-C-H fluorination?
-
A2: A directing group is a functional group that is covalently attached to the benzoic acid, typically via an amide bond. This DG contains a heteroatom (usually nitrogen) that can coordinate to a transition metal catalyst. This coordination brings the metal center into close proximity to the ortho C-H bond, leading to the formation of a stable 5- or 6-membered cyclometalated intermediate. This intermediate then reacts with a fluorine source, ultimately leading to the selective formation of a C-F bond at the ortho position. Common DGs include 8-aminoquinoline and picolinamide.[5][8] The DG can often be removed after the reaction.
-
Caption: A simplified catalytic cycle for metal-catalyzed, directing group-assisted C-H fluorination.
-
Q3: When is decarboxylative fluorination the best choice?
-
A3: Decarboxylative fluorination is the ideal strategy when you want to replace the carboxylic acid group itself with a fluorine atom (ipso-fluorination). This is particularly valuable when the benzoic acid starting material is readily available and other methods to install fluorine at that specific position are difficult.[14][17] It avoids issues with directing groups and inherent electronic preferences of the ring, as the reaction site is predetermined by the location of the -COOH group.[15][16]
-
Experimental Protocols & Data
Protocol: Copper-Catalyzed, 8-Aminoquinoline-Directed ortho-Fluorination[8][22]
This protocol is a representative example for the ortho-fluorination of a benzoic acid derivative.
1. Preparation of Starting Material (N-(quinolin-8-yl)benzamide derivative):
-
To a solution of your benzoic acid (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL), add oxalyl chloride (1.2 mmol) followed by one drop of DMF.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Dissolve the acid chloride in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C.
-
Add 8-aminoquinoline (1.1 mmol) and triethylamine (1.5 mmol).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup and purify by flash column chromatography to obtain the amide-containing directing group precursor.
2. C-H Fluorination Reaction:
-
To an oven-dried reaction vial, add the N-(quinolin-8-yl)benzamide derivative (0.25 mmol), CuI (0.025 mmol, 10 mol%), and AgF (0.50 mmol, 2.0 equiv.).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DMF (1.0 mL) via syringe.
-
Place the vial in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
3. Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the ortho-fluorinated product.
Data Summary: Comparison of Fluorination Strategies
| Strategy | Targeted Position | Typical Reagents | Advantages | Disadvantages |
| Electrophilic Aromatic Substitution (EAS) | Meta (to -COOH) or as directed by other groups | Selectfluor™, F-TEDA | Simple procedure; commercially available reagents. | Poor regioselectivity with competing directing groups; harsh conditions may be needed.[11][12] |
| Directed C-H Activation | Ortho | DG + Pd or Cu catalyst; AgF, NFSI | Excellent, predictable regioselectivity; high functional group tolerance.[6][8] | Requires synthesis of DG precursor; DG removal step needed; catalyst sensitivity. |
| Decarboxylative Fluorination | Ipso | Photocatalyst + Light, Cu(I)/Cu(II) salts | Directly utilizes the carboxylic acid group as a handle; avoids other C-H activation.[14][15] | Sensitive to reaction conditions; can have issues with radical side reactions. |
| Nucleophilic Aromatic Substitution (SNAr) | Position of Leaving Group | KF, CsF on activated arene (e.g., nitro-substituted) | Uses inexpensive fluoride sources; well-established mechanism. | Requires pre-functionalized substrate with a good leaving group and strong activation.[13] |
References
- Haveman, L. Y. F., et al. (2025).
- Truong, T., et al. (n.d.). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C–H Bonds. Journal of the American Chemical Society.
- BenchChem Technical Support Team. (2025).
- Ritter, T., et al. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. ACS.
- Daugulis, O., et al. (2012). Pd-catalyzed C-H fluorination with nucleophilic fluoride. PubMed.
- Daugulis, O., et al. (n.d.). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. PMC - NIH.
- Zhang, F., & Spring, D. R. (2014).
- (n.d.). Amide-assisted radical strategy: metal-free direct fluorination of arenes in aqueous media. Green Chemistry (RSC Publishing).
- (n.d.). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals.
- Ritter, T., et al. (2018).
- Haveman, L. Y. F., et al. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
- Klaus, S. (2016). Converting benzoic acid into meta-fluorobenzoic acid. Chemistry Stack Exchange.
- Christof, M. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Ozerskaya, A. V., et al. (n.d.).
- Ritter, T., et al. (n.d.).
- Ozerskaya, A. V., et al. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Daugulis, O., et al. (2013). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C−H Bonds. J. Am. Chem. Soc., 135(25), 9342.
- Ritter, T., et al. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society.
- (n.d.). Selectfluor™. Sigma-Aldrich.
- Moody, C. J., et al. (n.d.). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PMC - NIH.
- Ritter, T., et al. (2021).
- (2023). 15.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-catalyzed C-H fluorination with nucleophilic fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. experts.umn.edu [experts.umn.edu]
- 20. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is a critical aspect of the drug discovery and development pipeline. 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid is a vital building block in the synthesis of numerous fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1] This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform route selection for both laboratory-scale synthesis and industrial production.
This document will delve into the two most prevalent synthetic methodologies for this compound:
-
Route 1: Nucleophilic Aromatic Substitution (SNA_r_)
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Each route will be examined in detail, with a focus on the chemical principles, reaction conditions, and a summary of key performance indicators such as yield, purity, and scalability.
Introduction to this compound
This compound, with the molecular formula C₁₂H₁₅FN₂O₂, is a fluorinated benzoic acid derivative containing a 4-methylpiperazinyl substituent.[1] Its structure is integral to the pharmacophore of many fluoroquinolone antibiotics, where the fluorine atom at the C-5 position and the piperazine ring at the C-2 position contribute significantly to the antibacterial activity and pharmacokinetic properties of the final drug substance. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.
Route 1: Nucleophilic Aromatic Substitution (SNA_r_)
The nucleophilic aromatic substitution (SNA_r_) reaction is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of aryl amines and ethers. In the context of synthesizing this compound, this route typically involves the reaction of a di-halogenated benzoic acid derivative, most commonly 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid, with N-methylpiperazine.
Mechanistic Rationale
The SNA_r_ mechanism proceeds via a two-step addition-elimination pathway. The electron-withdrawing carboxylate group and the fluorine atom activate the aromatic ring towards nucleophilic attack by the secondary amine of N-methylpiperazine. The reaction preferentially occurs at the C-2 position due to the ortho-para directing effect of the fluorine atom and the activating effect of the adjacent carboxyl group. The fluorine atom at the C-2 position is a good leaving group in this context, facilitating the substitution.
Figure 1: Simplified workflow of the SNAr synthesis route.
Experimental Protocol (Hypothetical)
Materials:
-
2,5-Difluorobenzoic Acid
-
N-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
To a solution of 2,5-difluorobenzoic acid (1 equivalent) in DMSO, add N-methylpiperazine (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Advantages and Disadvantages of the SNA_r_ Route
| Advantages | Disadvantages |
| Readily available and relatively inexpensive starting materials. | Often requires harsh reaction conditions (high temperatures). |
| Operationally simple and scalable. | Potential for side reactions, such as di-substitution. |
| Avoids the use of expensive and sensitive metal catalysts. | May require a significant excess of the amine. |
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method has become a staple in medicinal chemistry for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. For the synthesis of this compound, this route would typically involve the coupling of a halogenated benzoic acid ester with N-methylpiperazine, followed by ester hydrolysis.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.
Figure 2: General workflow for the Buchwald-Hartwig amination route.
Experimental Protocol (Hypothetical)
Materials:
-
Methyl 2-bromo-5-fluorobenzoate
-
N-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
Hydrochloric Acid (HCl)
Procedure:
Step 1: Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction vessel with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add a solution of methyl 2-bromo-5-fluorobenzoate and N-methylpiperazine in toluene.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the methyl ester intermediate.
Step 2: Ester Hydrolysis
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete.
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain this compound.
Advantages and Disadvantages of the Buchwald-Hartwig Route
| Advantages | Disadvantages |
| Milder reaction conditions compared to SNA_r_. | Requires expensive and air-sensitive palladium catalysts and ligands. |
| High functional group tolerance. | The cost of the catalyst and ligand can be a significant factor in large-scale synthesis. |
| Generally provides high yields and selectivity. | Requires inert atmosphere techniques. |
| Broader substrate scope. | Two-step process (coupling followed by hydrolysis). |
Comparative Summary and Conclusion
The choice between the SNA_r_ and the Buchwald-Hartwig amination routes for the synthesis of this compound depends on several factors, including the scale of the synthesis, cost considerations, and the available laboratory equipment.
| Feature | Nucleophilic Aromatic Substitution (SNA_r_) | Buchwald-Hartwig Amination |
| Starting Materials | 2,5-Difluorobenzoic acid or 2-Chloro-5-fluorobenzoic acid, N-Methylpiperazine | Methyl 2-bromo-5-fluorobenzoate, N-Methylpiperazine |
| Catalyst | None | Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) |
| Reaction Conditions | High temperature (100-120 °C) | Milder temperature (80-100 °C), inert atmosphere |
| Yield | Moderate to good | Generally high |
| Scalability | Well-suited for large-scale production due to lower cost. | Can be challenging to scale up due to catalyst cost and sensitivity. |
| Cost | Lower cost due to inexpensive reagents and no catalyst. | Higher cost due to the palladium catalyst and ligand. |
| Operational Simplicity | Simpler, one-pot procedure. | More complex, multi-step process requiring inert techniques. |
For large-scale industrial production where cost is a primary driver, the Nucleophilic Aromatic Substitution route is often preferred due to its operational simplicity and the use of cheaper starting materials. However, for laboratory-scale synthesis, where higher yields, milder conditions, and broader substrate scope are more critical, the Buchwald-Hartwig amination offers a more versatile and often more efficient approach.
Ultimately, the optimal synthetic route will be determined by a careful evaluation of the specific requirements of the project, balancing the trade-offs between cost, efficiency, and operational complexity. Further process optimization for either route could also lead to improved performance and cost-effectiveness.
References
-
MySkinRecipes. This compound. [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Selection for the N-Arylation of Piperazine
For researchers, medicinal chemists, and professionals in drug development, the N-aryl piperazine motif is a cornerstone of modern pharmacophores, appearing in a vast array of therapeutic agents. The efficient and selective construction of the C–N bond between an aryl group and the piperazine core is, therefore, a critical transformation. The choice of catalyst for this reaction is not merely a matter of academic curiosity; it has profound implications for yield, purity, scalability, and cost-effectiveness.
This guide provides an in-depth, objective comparison of the primary catalytic systems for the N-arylation of piperazine. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these reactions to explain the rationale behind experimental choices, empowering you to select and optimize the ideal catalytic system for your specific synthetic challenge.
The Strategic Importance of Catalyst Selection
The N-arylation of piperazine can be broadly achieved through several catalytic cross-coupling reactions, with the most prominent being the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] More recently, Nickel-based catalysts have also emerged as a viable alternative.[3] The selection of a particular system is dictated by a multitude of factors including the electronic and steric properties of the substrates, functional group tolerance, desired reaction scale, and economic constraints.
A primary challenge in the N-arylation of unprotected piperazine is achieving mono-arylation, as the presence of two reactive secondary amines can lead to the formation of undesired N,N'-bis-arylated byproducts.[4] This can be controlled by using a large excess of piperazine or, more commonly, by employing a mono-protected piperazine derivative, such as N-Boc-piperazine, which can be deprotected in a subsequent step.[4]
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Coupling
The Buchwald-Hartwig amination is arguably the most versatile and widely employed method for the N-arylation of amines, including piperazine.[5][6] Its broad adoption is a testament to the continuous development of highly active and selective catalyst systems.
Mechanistic Insights: The "Why" Behind the Reagents
The catalytic cycle of the Buchwald-Hartwig amination provides a clear rationale for the choice of reagents.[5][7] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a more stable Pd(0) source such as Pd₂(dba)₃.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, forming a Pd(II) intermediate. The reactivity of the aryl halide follows the order I > Br > Cl, although modern catalysts can effectively activate aryl chlorides.[5]
-
Ligand Exchange and Deprotonation: The piperazine then coordinates to the palladium center, displacing the halide. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[4]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the N-arylpiperazine and regenerating the Pd(0) catalyst.[5] The choice of ligand is critical to facilitate this step and prevent side reactions like β-hydride elimination.
The Critical Role of Ligands
The evolution of the Buchwald-Hartwig amination is largely a story of ligand development.[5] For the N-arylation of piperazine, bulky, electron-rich phosphine ligands are generally the most effective.
-
Biarylphosphine Ligands (e.g., XPhos, RuPhos, BrettPhos): These ligands are often the first choice for challenging couplings, including those involving sterically hindered aryl halides or less reactive aryl chlorides.[4] Their steric bulk promotes the reductive elimination step, leading to higher turnover numbers and yields.[7]
-
Bidentate Ligands (e.g., Xantphos, BINAP): These ligands can offer high stability to the catalyst and are effective for a broad range of substrates.[5][8] The "bite angle" of these ligands is a key parameter influencing their reactivity.[10]
Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems.[11] It offers a more economical alternative to palladium-catalyzed reactions, as copper is significantly less expensive.[12]
Mechanistic Considerations
The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) cycle.[13][14]
Caption: A proposed catalytic cycle for the Ullmann condensation.
Traditionally, Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper).[11] Modern protocols utilize catalytic amounts of a copper(I) source, such as CuI, in the presence of a ligand.
Ligands for Copper Catalysis
Simple and inexpensive ligands are often effective in Ullmann-type reactions.
-
Diamine Ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine): These are commonly used and have been shown to be effective for the N-arylation of a variety of nitrogen heterocycles.[15][16]
-
Amino Acids (e.g., L-proline): L-proline and its derivatives have emerged as highly effective and versatile ligands for copper-catalyzed N-arylations.[17]
Nickel-Catalyzed N-Arylation: An Emerging Contender
Nickel-based catalysts have gained attention as a more sustainable and cost-effective alternative to palladium.[3] They have shown good selectivity for the mono-arylation of piperazine, particularly with aryl chlorides.[3] The catalytic cycle is thought to be analogous to that of palladium.
Comparative Performance: A Data-Driven Overview
The choice of catalytic system will ultimately depend on the specific substrates and desired reaction outcomes. The following table summarizes representative data to facilitate comparison.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| Pd₂(dba)₃ / Xantphos | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2-4 | >95 | [10] |
| Pd(OAc)₂ / RuPhos | 4-Bromoanisole | K₃PO₄ | Dioxane | 100 | 12 | 92 | [6] |
| BrettPhos Pd G4 | Aryl Bromide | K₃PO₄ | t-BuOH | 100 | 72 | High | [7] |
| Copper | |||||||
| CuI / L-proline | 4-Iodobenzonitrile | K₂CO₃ | DMSO | 90 | 24 | 85 | [17] |
| CuI / 1,10-phenanthroline | 4-Bromoanisole | Cs₂CO₃ | DMF | 110 | 24 | 88 | [15] |
| Nickel | |||||||
| Ni(0) / 2,2'-bipyridine | 4-Chlorotoluene | NaOtBu | Toluene | 130 | 24 | 85 | [3] |
Disclaimer: Yields are highly dependent on the specific substrates and reaction conditions and are presented here for illustrative purposes. Direct comparison requires identical reaction conditions.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of N-Boc-Piperazine
This protocol is a general guideline for a Buchwald-Hartwig amination using a Pd₂(dba)₃/Xantphos catalyst system.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, N-Boc-piperazine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Copper-Catalyzed N-Arylation of N-Boc-Piperazine
This protocol is a general guideline for an Ullmann condensation using a CuI/diamine ligand system.
Materials:
-
Aryl iodide or bromide (1.0 equiv)
-
N-Boc-piperazine (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried reaction vessel, add CuI, 1,10-phenanthroline, Cs₂CO₃, and N-Boc-piperazine.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the aryl halide followed by anhydrous DMF.
-
Heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
The N-arylation of piperazine is a well-established yet continuously evolving field. While the Buchwald-Hartwig amination remains the gold standard for its versatility and broad substrate scope, copper-catalyzed Ullmann-type reactions offer a compelling, cost-effective alternative, particularly for large-scale synthesis. Nickel catalysis is a promising area of development that may offer further advantages in terms of cost and sustainability.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Richardson, J., Ruble, J. C., & Berritt, S. (2017). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(7), 3577-3586. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
The Organic Chemistry Tutor. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 1-13. [Link]
-
Mastalir, M., Glanzer, S., & Kirchner, K. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 9(10), 76. [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 558-573. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19135-19154. [Link]
-
ResearchGate. Should I use Buchwald reaction or Ullman reaction?. [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 558–573. [Link]
-
ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. [Link]
-
Daugulis, O. (2008). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 41(9), 1168-1177. [Link]
-
Paine, J. B. (1987). Mechanism of the Ullmann Condensation. 1. The Journal of Organic Chemistry, 52(18), 3986-3993. [Link]
-
Mon, I., et al. (2015). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. The Journal of Organic Chemistry, 80(15), 7546-7558. [Link]
-
Vechambre, C., et al. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(11), 5654-5663. [Link]
-
ResearchGate. Catalyst and amination process for the synthesis of piperazine from ethylene glycol. [Link]
-
EurekAlert!. (2017, December 5). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]
-
Corpet, M., et al. (2006). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. European Journal of Organic Chemistry, 2006(12), 2735-2742. [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Boley, A. J., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
-
Boley, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(5), 3114-3123. [Link]
-
ResearchGate. Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. [Link]
-
ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. [Link]
-
Ma, D., et al. (2008). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 13(8), 1549-1558. [Link]
-
Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Gettys, K. E., Ye, Z., & Dai, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6125. [Link]
-
Bakherad, M., et al. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Catalysts, 11(11), 1331. [Link]
-
ResearchGate. Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
ResearchGate. A Direct Access to N-Arylation of Guanidines by Ligand-Free, Copper Catalysis at Room Temperature. [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 13. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
This guide provides an in-depth, experience-driven walkthrough for the validation of a high-performance liquid chromatography (HPLC) method for the quantitative analysis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid. This compound is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics, where its purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The validation process detailed herein is benchmarked against the rigorous standards set by the International Council for Harmonisation (ICH) guidelines, ensuring global regulatory compliance.[2][3]
The narrative that follows is not a mere recitation of procedural steps. Instead, it offers a comparative analysis at each stage, contrasting the robust, validated method against potential pitfalls and less rigorous alternatives. This is designed to provide fellow researchers, scientists, and drug development professionals with a practical framework for establishing analytical methods that are not only accurate and reliable but also defensible under stringent regulatory scrutiny.
The Analytical Imperative: Why Method Validation is Non-Negotiable
In pharmaceutical development, an analytical method is the cornerstone of quality control. Its primary role is to provide trustworthy data on the identity, purity, and potency of a drug substance. Method validation is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting predetermined acceptance criteria.[4][5] For a key starting material like this compound, an unvalidated or poorly validated method could lead to:
-
Inaccurate purity assessment: Potentially allowing harmful impurities to proceed into the final API.
-
Inconsistent results: Leading to batch-to-batch variability and manufacturing inefficiencies.
-
Regulatory rejection: Failure to meet the stringent requirements of bodies like the FDA and EMA.
This guide, therefore, compares a method that is fit-for-purpose with one that would fail to meet these critical objectives.
The Proposed HPLC Method: A Foundation of Selectivity and Efficiency
After extensive development, the following HPLC method was established for the analysis of this compound. The choice of each parameter was deliberate, aimed at achieving optimal separation from potential impurities and degradation products.
| Parameter | Specification | Rationale for Selection |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic and piperazinyl moieties of the analyte, offering good separation from more polar or non-polar impurities.[6][7] |
| Mobile Phase | Acetonitrile: 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) in a 60:40 v/v ratio | The combination of an organic modifier (acetonitrile) and an acidic aqueous buffer allows for the fine-tuning of retention time and peak shape. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a C18 column. |
| Flow Rate | 1.0 mL/min | This flow rate provides a balance between analysis time and separation efficiency, yielding a reasonable backpressure for the specified column dimensions. |
| Detection | UV at 290 nm | This wavelength was selected based on the UV spectrum of this compound, which shows a significant absorbance maximum, ensuring high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload, contributing to better peak resolution. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times by mitigating the effects of ambient temperature fluctuations. |
The Validation Gauntlet: A Parameter-by-Parameter Comparison
The developed method was subjected to a full validation study as per ICH Q2(R1) guidelines.[3] Each parameter demonstrates the method's suitability for its intended purpose.
Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is arguably the most critical validation parameter for a stability-indicating method. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] To prove this, we conducted forced degradation studies, which intentionally stress the drug substance to generate potential degradation products.[10][11][12]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 10 mg of the analyte was dissolved in 10 mL of 0.1 M HCl and refluxed for 4 hours. The solution was then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 10 mg of the analyte was dissolved in 10 mL of 0.1 M NaOH and refluxed for 4 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 10 mg of the analyte was dissolved in 10 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: 10 mg of the analyte was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: 10 mg of the analyte was exposed to UV light (254 nm) for 24 hours.
Trustworthiness: A Self-Validating System
The results of the forced degradation study are summarized below. The peak purity of the analyte was assessed using a photodiode array (PDA) detector, which confirmed that the analyte peak was spectrally homogeneous and free from co-eluting impurities in all stress conditions.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | A significant degradation peak was observed at a relative retention time (RRT) of 0.85. |
| Base Hydrolysis | 21.5% | Two major degradation peaks were observed at RRTs of 0.78 and 1.15. |
| Oxidative Degradation | 8.9% | A minor degradation peak was observed at an RRT of 1.25. |
| Thermal Degradation | 4.1% | Minimal degradation was observed. |
| Photolytic Degradation | 2.5% | The analyte was found to be relatively stable under photolytic stress. |
Comparison:
-
Validated Method: Demonstrates clear separation of the main analyte peak from all degradation products, with no interference. The peak purity analysis confirms the method's specificity.
-
Alternative (Poorly Developed Method): Might use an inappropriate mobile phase or column, leading to co-elution of the analyte and a degradation product. This would result in an overestimation of the analyte's purity and a failure to detect stability issues.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3] This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol: Linearity
-
A stock solution of this compound (1000 µg/mL) was prepared in the mobile phase.
-
A series of at least five dilutions were prepared from the stock solution, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Each concentration was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.
Trustworthiness: A Self-Validating System
| Parameter | Acceptance Criterion | Result |
| Range | 50 - 150 µg/mL | Established |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | 125.4 (Insignificant relative to the response at 100% concentration) |
Comparison:
-
Validated Method: An r² of 0.9998 indicates a strong linear relationship. This allows for confident quantification of the analyte within the 50-150 µg/mL range.
-
Alternative (Non-Linear Response): A method with poor linearity (e.g., r² < 0.99) might be due to detector saturation at high concentrations or adsorption effects at low concentrations. This would lead to inaccurate results, especially at the extremes of the range.
Accuracy
Expertise & Experience: Accuracy refers to the closeness of the test results to the true value. It is typically determined by applying the method to samples to which a known amount of analyte has been added (spiking).[8]
Experimental Protocol: Accuracy
-
A placebo mixture (containing all formulation excipients except the analyte) was prepared.
-
Known amounts of the analyte were spiked into the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Each concentration level was prepared in triplicate.
-
The samples were analyzed, and the percentage recovery was calculated.
Trustworthiness: A Self-Validating System
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.75% |
| 100% | 100.0 | 100.5 | 100.50% |
| 120% | 120.0 | 119.4 | 99.50% |
| Mean % Recovery | 99.92% |
Comparison:
-
Validated Method: The mean recovery of 99.92% is well within the typical acceptance criteria (e.g., 98-102%), indicating that the method is free from significant systematic errors.
-
Alternative (Inaccurate Method): Poor recovery could be caused by incomplete extraction of the analyte from the sample matrix, analyte degradation during sample preparation, or interference from excipients. This would lead to a consistent under- or over-estimation of the true analyte concentration.
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4][13]
Experimental Protocol: Precision
-
Repeatability: Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: The analysis was repeated on a different day, by a different analyst, using a different instrument.
-
The Relative Standard Deviation (RSD) was calculated for both sets of measurements.
Trustworthiness: A Self-Validating System
| Parameter | Acceptance Criterion | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Precision | ≤ 2.0% | 0.45% | 0.82% |
Comparison:
-
Validated Method: The low RSD values for both repeatability and intermediate precision demonstrate that the method is highly reproducible and not susceptible to minor variations in experimental conditions.
-
Alternative (Imprecise Method): High RSD values could indicate issues such as unstable instrument performance, inconsistent sample preparation, or a method that is not robust. This would make it impossible to determine if a variation in results is due to the sample or the analytical method itself.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
Small, deliberate changes were made to the method parameters, and the effect on the results was observed.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) | System suitability parameters remained within limits. |
| Mobile Phase pH | ± 0.2 (pH 2.8 and 3.2) | No significant change in retention time or peak shape. |
| Column Temperature | ± 2°C (28°C and 32°C) | Minor, predictable shifts in retention time; resolution maintained. |
Comparison:
-
Validated Method: The method is shown to be robust, meaning that minor, unavoidable variations in day-to-day operation will not significantly impact the accuracy or precision of the results.
-
Alternative (Non-Robust Method): A method that is not robust might show significant changes in results with small variations in pH or flow rate. This would necessitate strict, and often impractical, controls over the analytical conditions to generate reliable data.
Conclusion: A Tale of Two Methods
This guide has presented a comprehensive validation of a stability-indicating HPLC method for this compound. Through a comparative lens, we have illustrated the profound difference between a method that is rigorously validated according to ICH guidelines and one that is not.
| Feature | Validated Stability-Indicating Method | Inadequate Alternative Method |
| Specificity | Proven to separate the analyte from all potential degradation products. | May co-elute impurities, giving a false high purity result. |
| Accuracy | Results are demonstrably close to the true value (e.g., 98-102% recovery). | May have a systematic bias, leading to consistently incorrect results. |
| Precision | Highly reproducible results under varying conditions (%RSD ≤ 2.0%). | Inconsistent results, making it difficult to trust any single measurement. |
| Linearity | A linear response (r² ≥ 0.999) ensures accurate quantification across a wide range. | A non-linear response leads to inaccurate quantification, especially at low or high concentrations. |
| Robustness | Reliable performance despite minor variations in analytical conditions. | Prone to failure if conditions are not perfectly controlled. |
Ultimately, the investment in thorough method validation is an investment in the quality and safety of the final pharmaceutical product. The validated method described herein provides a reliable, defensible tool for the quality control of this compound, ensuring that this critical intermediate meets the highest standards of purity and stability.
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. researchgate.net [researchgate.net]
- 6. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Purity Assessment of Fluoroquinolone Precursors
In the rigorous landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends upstream to the precursors from which these APIs are synthesized. For fluoroquinolone antibiotics, a critical class of synthetic antibacterial agents, ensuring the purity of their chemical precursors is a non-negotiable aspect of manufacturing.[1] This guide provides an in-depth, objective comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of fluoroquinolone precursors. We will delve into the causality behind experimental choices, present detailed methodologies, and introduce a cross-validation protocol to ensure the utmost confidence in your analytical data.
The Imperative of Purity in Fluoroquinolone Synthesis
Fluoroquinolones are characterized by a bicyclic core, with various substitutions influencing their antibacterial spectrum and pharmacokinetic properties.[2] The synthesis of these complex molecules involves multiple steps, starting from foundational precursors.[3] Impurities in these precursors, whether they are unreacted starting materials, byproducts, or degradation products, can carry through the synthetic pathway, potentially compromising the final API's purity, yield, and safety profile.[4] Therefore, robust analytical methods for the purity assessment of these precursors are paramount.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a dominant technique in pharmaceutical analysis, prized for its wide applicability to a vast range of compounds, including those that are non-volatile and thermally labile—a common characteristic of many fluoroquinolone precursors.[5][6]
Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[7] By manipulating the composition of the mobile phase and the nature of the stationary phase, a high degree of separation can be achieved.
Experimental Protocol: HPLC Purity Assay of a Fluoroquinolone Precursor
The following is a representative method for the purity analysis of a hypothetical fluoroquinolone precursor, "FQ-Precursor," using Reversed-Phase HPLC.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the FQ-Precursor test sample.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Prepare a reference standard solution of FQ-Precursor at the same concentration.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed to separate a wide range of impurities. For instance:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, gradually increasing to elute more retained components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of maximum absorbance for FQ-Precursor (e.g., 290 nm).[8]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is typically assessed by area percent. The area of the main FQ-Precursor peak is expressed as a percentage of the total area of all observed peaks.
Causality in HPLC Method Design:
-
Reversed-Phase C18 Column: This is the most common choice for moderately polar to non-polar compounds, offering excellent separation capabilities for a wide array of organic molecules.[5]
-
Gradient Elution: This approach is crucial for separating impurities with a range of polarities that may be present in the precursor sample. An isocratic method might not provide sufficient resolution for all potential impurities.[9]
-
UV Detection: Many fluoroquinolone precursors contain chromophores, making UV detection a simple, robust, and widely available detection method.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Identification
GC-MS is a powerful technique that combines the superior separation efficiency of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry.[10] It is the gold standard for the analysis of volatile and semi-volatile compounds.[6]
Principle of GC-MS
In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a capillary column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.[6]
The Challenge of Non-Volatile Precursors and the Necessity of Derivatization
A significant challenge in applying GC-MS to many fluoroquinolone precursors is their inherent low volatility and thermal instability due to the presence of polar functional groups like carboxylic acids and amines.[11] Direct injection of such compounds into a hot GC inlet can lead to poor chromatographic performance or even decomposition.[12] To overcome this, a chemical modification step known as derivatization is often necessary.[13] Derivatization involves reacting the analyte with a reagent to replace active hydrogens in polar functional groups with less polar, more volatile groups, thereby improving its chromatographic behavior.[11]
Experimental Protocol: GC-MS Purity Assay of a Fluoroquinolone Precursor (with Derivatization)
The following protocol outlines a typical workflow for the GC-MS analysis of FQ-Precursor, incorporating a silylation derivatization step. Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[12]
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the FQ-Precursor test sample into a reaction vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized components.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 650.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Purity is assessed by the area percent of the derivatized FQ-Precursor peak relative to the total ion chromatogram (TIC) area.
-
The mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.
Causality in GC-MS Method Design:
-
Derivatization: This is a critical step to make the polar FQ-Precursor amenable to GC analysis by increasing its volatility and thermal stability.[11][13]
-
Temperature Programming: A temperature gradient is essential to achieve good separation of compounds with different boiling points.[4]
-
Mass Spectrometric Detection: This provides not only quantification but also structural information, which is invaluable for identifying unknown impurities.[10]
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally superior, but rather which is best suited for the specific analytical challenge at hand.[10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Broad; ideal for non-volatile, thermally labile, and high molecular weight compounds.[6][10] | Best for volatile and semi-volatile, thermally stable compounds.[6] Derivatization can extend its applicability to some non-volatile compounds. |
| Sample Preparation | Often simpler, involving dissolution in the mobile phase.[10] | Can be more complex, often requiring derivatization for polar analytes.[14] |
| Separation Efficiency | Good, with a wide range of column chemistries available. | Generally higher, especially with long capillary columns, leading to sharper peaks.[10] |
| Detection | Various detectors available (UV, Fluorescence, MS), offering versatility. | Mass spectrometry provides high sensitivity and specificity, enabling compound identification.[10] |
| Sensitivity | Dependent on the detector used; can range from µg/mL to ng/mL.[5] | Typically very high, often in the ng/mL to pg/mL range, especially in selected ion monitoring (SIM) mode.[5][6] |
| Analysis Time | Can range from 10 to 60 minutes.[15] | Often faster, especially for simple mixtures.[15] |
| Cost | Generally lower initial instrument cost and operational expenses.[15] | Higher initial instrument cost and can have higher operational costs.[6] |
The Rationale for Cross-Validation
While both HPLC and GC-MS can provide valuable data on the purity of fluoroquinolone precursors, they operate on fundamentally different separation and detection principles. This orthogonality is a powerful tool. Cross-validation, the process of comparing results from two distinct analytical methods, provides a high level of assurance in the accuracy and reliability of the data.[16] It is a critical step in method validation and transfer, ensuring inter-laboratory reproducibility and supporting regulatory compliance.[17][18]
Cross-Validation Protocol for HPLC and GC-MS Purity Data
The objective of this protocol is to demonstrate that both the validated HPLC and GC-MS methods produce consistent and reliable purity results for the same batch of FQ-Precursor.
1. Prerequisite:
-
Both the HPLC and GC-MS methods must be individually validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[19][20][21][22][23]
2. Sample Analysis:
-
Analyze a minimum of three independent batches of FQ-Precursor using both the validated HPLC and GC-MS methods.
-
For each batch, perform at least three replicate injections for each method.
3. Data Comparison and Acceptance Criteria:
-
Purity Values: The average purity value obtained by HPLC should be statistically comparable to the average purity value obtained by GC-MS for each batch. A common acceptance criterion is that the difference between the two methods should be no more than 2.0%.
-
Impurity Profile: The impurity profiles obtained from both methods should be compared.
-
Ideally, all major impurities detected by one method should also be detected by the other.
-
Discrepancies should be investigated. For instance, a non-volatile impurity will be observed in HPLC but not in GC-MS (unless it also undergoes derivatization). Conversely, a volatile impurity might be more prominent in the GC-MS analysis.
-
The use of HPLC with mass spectrometric detection (LC-MS) can be invaluable in reconciling any differences in the impurity profiles.
-
4. Documentation:
Visualizing the Workflows
HPLC Experimental Workflow
Caption: A typical experimental workflow for HPLC analysis.
GC-MS Experimental Workflow with Derivatization
Caption: A typical experimental workflow for GC-MS analysis including derivatization.
Cross-Validation Logical Flow
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. amptechfl.com [amptechfl.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 18. pharmtech.com [pharmtech.com]
- 19. youtube.com [youtube.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
A Comparative Analysis of the Biological Activity of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid and Other Fluoroquinolone Intermediates
A Technical Guide for Researchers in Drug Development
In the landscape of antibacterial drug discovery, fluoroquinolones represent a cornerstone of synthetic antibiotics, prized for their broad-spectrum activity and potent bactericidal effects. The intricate synthesis of these vital medicines relies on a series of carefully designed chemical intermediates. While the final fluoroquinolone products are extensively studied, their precursors are often overlooked. This guide provides a detailed comparative analysis of the biological activity of a key intermediate, 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid , and other structurally related fluoroquinolone precursors. By examining their antibacterial, enzyme-inhibitory, and cytotoxic profiles, we aim to illuminate the critical structure-activity relationships that transform these building blocks into powerful therapeutic agents.
The Architectural Blueprint of Fluoroquinolones: From Inactive Precursors to Potent Drugs
The remarkable efficacy of fluoroquinolone antibiotics is not inherent in their constituent parts but is an emergent property of their final, elegant molecular architecture. The journey from simple benzoic acid or quinolone core precursors to a clinically effective drug is a testament to the principles of medicinal chemistry, where specific functional groups are strategically installed to engage with bacterial targets and optimize pharmacokinetic properties.
Fluoroquinolones exert their bactericidal action by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] This inhibition stabilizes the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome and ultimately cell death.[1] For this critical interaction to occur, the fluoroquinolone molecule must possess a specific pharmacophore, namely the 1,4-dihydro-4-oxo-pyridinyl-3-carboxylic acid moiety. This bicyclic system, with its carboxylic acid at position 3 and a ketone at position 4, is the cornerstone of DNA gyrase binding.[2]
Intermediates in fluoroquinolone synthesis, such as this compound, lack this complete bicyclic core structure. Consequently, they are generally devoid of significant antibacterial activity. This guide will delve into the experimental evidence supporting this assertion and compare the biological profiles of several key intermediates.
Comparative Biological Activity of Fluoroquinolone Intermediates
To provide a clear comparison, we will examine the biological activity of our primary compound of interest alongside other common fluoroquinolone intermediates. The selected compounds for comparison are:
-
Compound A (Target): this compound
-
Compound B: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (also known as Fluoroquinolonic Acid or Q-Acid)
-
Compound C: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Compound D: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
These intermediates represent different stages in the synthesis of various fluoroquinolones like Ciprofloxacin, Moxifloxacin, and Besifloxacin.[3][4]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial potency of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium.
| Compound | Structure | Key Structural Features | Expected/Reported Antibacterial Activity (MIC) |
| A: this compound | ![]() | Monocyclic benzoic acid derivative. Lacks the quinolone core. | Expected to be inactive (MIC > 128 µg/mL) |
| B: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ![]() | Complete quinolone core but lacks the C-7 piperazinyl group. | Generally considered inactive or having very weak activity.[5] |
| C: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ![]() | Complete quinolone core, precursor to drugs like Besifloxacin.[3] | Weak to moderate activity, but significantly less potent than final drug products. |
| D: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | ![]() | Esterified C-3 carboxylic acid. | Inactive. The free carboxylic acid is essential for activity.[2] |
Note: The images in the table are illustrative placeholders.
DNA Gyrase Inhibition
The direct measure of a fluoroquinolone's mechanism of action is its ability to inhibit DNA gyrase. This is typically assessed through a supercoiling inhibition assay.
A pivotal study on the synthesis of levofloxacin evaluated the DNA gyrase inhibitory activity of its precursors and found that the synthetic intermediates were largely inactive. This provides strong evidence that the biological activity is contingent upon the final molecular structure. The incomplete quinolone core or modifications to the essential carboxylic acid group prevent the molecule from effectively binding to the DNA gyrase-DNA complex.
| Compound | Expected DNA Gyrase Inhibition (IC₅₀) | Rationale |
| A: this compound | Very High (> 100 µM) | Lacks the necessary bicyclic pharmacophore for enzyme binding. |
| B: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | High to Very High | The absence of the C-7 substituent, which contributes to enzyme binding and potency, results in poor inhibitory activity. |
| C: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Moderate to High | Possesses the core structure but lacks the bulky C-7 substituent that enhances activity in many modern fluoroquinolones. |
| D: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Very High (> 100 µM) | The esterification of the C-3 carboxyl group prevents the key interaction with the DNA gyrase-DNA complex.[2] |
Cytotoxicity
An essential aspect of drug development is assessing a compound's toxicity to mammalian cells. This is often quantified by the 50% inhibitory concentration (IC₅₀) in a cytotoxicity assay, such as the MTT assay.
While comprehensive cytotoxicity data for all these intermediates is not available, some studies have evaluated the cytotoxic effects of precursors during the development of novel compounds. For instance, in the synthesis of certain benzoxazole derivatives, some intermediates, structurally different from our compounds of interest, have shown selective cytotoxicity against cancer cell lines.[6] However, for the typical fluoroquinolone intermediates discussed here, significant cytotoxicity is generally not expected at concentrations where they exhibit no antibacterial activity. It is the final fluoroquinolone products, which can also inhibit eukaryotic topoisomerases to some extent, that are more likely to show cytotoxic effects at higher concentrations.[7]
| Compound | Expected Cytotoxicity (IC₅₀) | Rationale |
| A: this compound | Expected to be low (High IC₅₀) | Simple benzoic acid structure, unlikely to have a specific cytotoxic mechanism at low concentrations. |
| B: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Expected to be low (High IC₅₀) | Lacks the features that contribute to the off-target effects sometimes seen with fully elaborated fluoroquinolones. |
| C: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Expected to be low (High IC₅₀) | Similar to Compound B, it is a less complex structure than the final drugs. |
| D: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Expected to be low (High IC₅₀) | The ester group may alter cell permeability, but significant cytotoxicity is not anticipated. |
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays discussed in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Test compounds and control antibiotic (e.g., Ciprofloxacin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using CAMHB to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Caption: Workflow for MIC determination by broth microdilution.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To measure the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction. Include a positive control (enzyme, no compound) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. The inhibition of supercoiling is observed as a decrease in the band corresponding to the supercoiled DNA and an increase in the band for relaxed DNA. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Cytotoxicity Assessment (MTT Assay)
Objective: To assess the effect of a compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.[2]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion: The Inactive Precursor as a Gateway to Potent Antibiotics
The comparative analysis presented in this guide underscores a fundamental principle in medicinal chemistry: biological activity is a direct consequence of a molecule's three-dimensional structure and its ability to interact with specific biological targets. Fluoroquinolone intermediates, including this compound, are essential building blocks, but they lack the fully formed pharmacophore required for antibacterial efficacy.
Our examination reveals that these precursors are expected to be largely inactive in antibacterial assays and do not significantly inhibit their ultimate target, DNA gyrase. This inactivity is not a failure but a prerequisite, as the synthetic process is designed to culminate in a molecule with precisely the right architecture to bind to the bacterial enzyme. Understanding the structure-activity relationships that govern this transformation from an inert intermediate to a potent drug is crucial for the rational design of new and more effective fluoroquinolone antibiotics.
For researchers in drug development, this guide serves as a reminder that the journey of a drug molecule begins long before its final form is realized. The careful selection and synthesis of intermediates like this compound are the critical first steps in crafting the next generation of life-saving antibacterial agents.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
El-Sayed, M. A., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1680. [Link]
-
Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
Laponogov, I., et al. (2009). Structural basis of topoisomerase IV-quinolone interactions. Nature Structural & Molecular Biology, 16(6), 667–669. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Pang, L., et al. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. Organic Process Research & Development, 26(8), 2465-2473. [Link]
-
PubChem. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]
-
PubChem. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]
-
PubChem. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. International Journal of Molecular Sciences, 23(17), 9573. [Link]
-
Senthilkumar, P., et al. (2009). Synthesis and in vitro antimycobacterial activity of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 19(14), 3878-3880. [Link]
-
Taylor & Francis Online. Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. [Link]
-
Zoghaib, W. M., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. [Link]
Sources
- 1. Cas 93107-08-5,1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride | lookchem [lookchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 4. 86393-33-1 | 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid - Moldb [moldb.com]
- 5. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 6. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking the stability of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid under different storage conditions
An In-Depth Technical Guide to Benchmarking the Stability of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. This guide provides a comprehensive framework for benchmarking the stability of this compound, a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] We will delve into the rationale behind forced degradation studies, present detailed experimental protocols, and offer insights into interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and similar molecules.
The Rationale for Probing Stability: Beyond Routine Testing
Stability testing is not merely a regulatory checkbox; it is a fundamental exploration of a molecule's chemical behavior under various environmental stresses.[2] Forced degradation studies, also known as stress testing, are designed to accelerate the degradation process, allowing for the rapid identification of likely degradation products and pathways.[3][4] This information is invaluable for:
-
Developing Stability-Indicating Analytical Methods: A robust analytical method must be able to separate and quantify the intact API from its degradation products.
-
Elucidating Degradation Mechanisms: Understanding how a molecule degrades allows for the development of strategies to mitigate instability, such as formulation with antioxidants or protective packaging.
-
Informing Formulation and Packaging Decisions: The susceptibility of an API to heat, light, or humidity will dictate the required excipients and the type of container closure system needed to ensure shelf-life stability.[5]
Our investigation into the stability of this compound will be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for stability testing of new drug substances.[5][6]
Experimental Design: A Multi-Faceted Approach to Stress
To construct a comprehensive stability profile, we will subject this compound to a battery of stress conditions, targeting the most common degradation pathways for small molecules.[7][8]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Elucidation of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid: An Integrated Crystallographic and Spectroscopic Approach
In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of regulatory approval, intellectual property protection, and understanding its mechanism of action. 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics[1], presents a compelling case for rigorous structural analysis. Its molecular complexity, featuring a substituted aromatic ring and a flexible piperazine moiety, necessitates a multi-faceted analytical approach.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of this compound. While other methods provide essential pieces of the puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination. We will detail the causality behind our experimental choices, from synthesis and crystallization to data interpretation, and compare its definitive outputs with the inferential data from spectroscopic methods.
The Analytical Challenge: Beyond Simple Confirmation
The structure of this compound (Molecular Formula: C₁₂H₁₅FN₂O₂) incorporates several key features: a fluorinated benzoic acid, providing a rigid core, and a 4-methylpiperazinyl group, which introduces conformational flexibility. The primary analytical objectives are not just to confirm the connectivity of atoms but also to determine the precise spatial arrangement, including bond lengths, bond angles, and the conformation of the piperazine ring. This level of detail is critical for understanding crystal packing, solubility, and ultimately, its reactivity in subsequent synthetic steps.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state. Unlike spectroscopic methods which infer structure from indirect properties, crystallography provides a precise 3D coordinate map of nearly every atom. The process, from material synthesis to final structure, is a self-validating system where the quality of each step dictates the success of the next.
Experimental Workflow: A Step-by-Step Protocol
The journey to a crystal structure is a multi-stage process that demands precision at every step.
Caption: Workflow for X-ray Crystallography.
Protocol 1: Synthesis and Crystallization
-
Synthesis: The target compound can be synthesized via a nucleophilic aromatic substitution reaction. A plausible route involves reacting 2,5-difluorobenzoic acid with 1-methylpiperazine in a suitable solvent like DMSO or toluene, often in the presence of a base (e.g., K₂CO₃) at elevated temperatures. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: The crude product is purified to >99% purity, a critical prerequisite for successful crystallization. This is typically achieved by column chromatography followed by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Crystallization Screening: High-quality single crystals are the heart of this technique. Finding the right conditions is often empirical.
-
Method: Slow evaporation and vapor diffusion are common starting points.
-
Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their mixtures with water) should be screened.
-
Procedure: Prepare saturated solutions of the purified compound in the selected solvents at a slightly elevated temperature. Allow the solutions to cool slowly to room temperature, or set up vapor diffusion apparatuses where a less volatile solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
-
Crystal Selection: Suitable crystals for diffraction should be single, well-formed, and typically 0.1-0.3 mm in each dimension. They are carefully mounted on a goniometer head for data collection.
Protocol 2: Data Collection and Structure Refinement
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibration of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected.
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data, a process that adjusts atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined structure.
Expected Results and Interpretation
While a public crystal structure for the exact target molecule is not available, based on related structures like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid[2], we can anticipate the key findings:
-
Connectivity: Unambiguous confirmation of the covalent bond framework.
-
Conformation: The piperazine ring is expected to adopt a chair conformation. The dihedral angle between the plane of the benzoic acid ring and the mean plane of the piperazine ring will be precisely determined.
-
Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonds, potentially involving the carboxylic acid proton and the second nitrogen of the piperazine ring, forming dimers or chains.[2] Weaker C-H···O and π-π stacking interactions may also be observed.[3]
| Parameter | Expected Data from X-ray Crystallography | Significance |
| Space Group & Unit Cell | e.g., Monoclinic, P2₁/c, a, b, c, β dimensions | Defines the crystal system and symmetry. |
| Bond Lengths & Angles | Precise values (e.g., C-F: ~1.35 Å, C=O: ~1.25 Å) | Confirms atomic connectivity and hybridization. |
| Torsion Angles | Defines the 3D shape and conformation of flexible parts. | Critical for understanding steric and electronic effects. |
| Hydrogen Bonding | Donor-acceptor distances and angles. | Explains crystal packing, solubility, and melting point. |
| R-factor | < 0.07 (7%) | Statistical measure of the agreement between the model and data. |
Part 2: Orthogonal and Complementary Techniques
While X-ray crystallography is definitive, it is not always feasible. Other techniques are indispensable for routine characterization and provide complementary information. The final structure confirmation should always be performed with a set of independent methods.[4]
Caption: Comparison of Analytical Approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and proximity of NMR-active nuclei.
-
¹H NMR: Would show distinct signals for the aromatic protons, the piperazine methylene protons (likely complex multiplets due to their diastereotopic nature), the N-methyl group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet). The coupling between the fluorine and the adjacent aromatic proton (³JHF) would be a key diagnostic feature.[6]
-
¹³C NMR: Would confirm the number of unique carbon environments. The carbon attached to the fluorine would show a large one-bond coupling (¹JCF). The chemical shifts of the aromatic carbons and the carbonyl carbon would be characteristic.[7]
-
¹⁹F NMR: Would show a single resonance, confirming the presence of one fluorine environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular fragments by establishing proton-proton and proton-carbon correlations through bonds.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition of a molecule.[4]
-
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS can determine the mass of the molecular ion with high precision (typically < 5 ppm).[4] This allows for the unambiguous determination of the elemental formula (C₁₂H₁₅FN₂O₂), ruling out other possibilities.
-
Tandem MS (MS/MS): By fragmenting the molecular ion, one can gain information about the molecule's substructures. Expected fragments would correspond to the loss of COOH, cleavage of the piperazine ring, or loss of the methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
-
Expected Signals: A broad absorption in the 2500-3300 cm⁻¹ range for the O-H stretch of the carboxylic acid, a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch, and various C-H, C-N, C-F, and aromatic C=C stretching and bending vibrations.
Performance Comparison: Crystallography vs. Spectroscopy
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, conformation, intermolecular interactions. | Unambiguous and definitive; provides spatial information. | Requires high-quality single crystals; structure is in the solid state, which may differ from solution. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, through-bond correlations. | Excellent for structure elucidation in solution; does not require crystals.[5] | Provides an average structure in solution; interpretation can be complex; does not directly give bond lengths. |
| Mass Spectrometry | Molecular weight, elemental formula, structural fragments. | Extremely sensitive; provides exact molecular formula (HRMS).[4][8] | Provides limited connectivity information; cannot distinguish isomers without fragmentation studies. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited structural information; not suitable for full structure elucidation alone. |
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous, three-dimensional map of the molecule, revealing precise bond lengths, angles, and the solid-state conformation that are unattainable by other techniques.
However, a robust analytical package relies on a synergistic approach. High-resolution mass spectrometry validates the elemental composition, while a full suite of 1D and 2D NMR experiments confirms the structural framework in the solution phase, which is often more relevant to its intended chemical reactivity. Infrared spectroscopy serves as a quick preliminary check for key functional groups. Together, these techniques form a self-validating system, with the crystal structure serving as the ultimate arbiter, providing the foundational evidence required for advanced pharmaceutical research and development.
References
-
Al-Harthy, T. et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2890. Available at: [Link]
-
ResearchGate. (2015). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Available at: [Link]
-
Balogh, M. P. (2009). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International - Chromatography Online. Available at: [Link]
-
Saeed, A. et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 6(38), 24687–24698. Available at: [Link]
-
Kind, T. & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
PubChem. 5-Fluoro-2-[methyl(pent-4-enyl)amino]benzoic acid. Available at: [Link]
-
Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]
-
Al-Rawi, M. et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 843-853. Available at: [Link]
-
ResearchGate. (2012). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Available at: [Link]
-
Martin, G. E. & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1937–1943. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid: Evaluating Reproducibility and Comparing Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is a crucial building block, notably in the development of fluoroquinolone antibiotics where its incorporation can enhance bacterial DNA gyrase inhibition and improve potency against resistant strains.[1] This guide provides an in-depth evaluation of its synthesis, focusing on the reproducibility of a primary synthetic pathway and comparing it with a viable alternative. We will delve into the mechanistic underpinnings of the synthetic choices, provide detailed experimental protocols, and present comparative data to inform your synthetic strategy.
The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The most direct and commonly employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is fundamentally different from the more common electrophilic aromatic substitutions and does not proceed via SN1 or SN2 mechanisms.[2][3] Instead, it involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The subsequent elimination of a leaving group restores the aromaticity of the ring.
For this synthesis, the reaction is driven by several key factors:
-
An Electron-Deficient Aromatic Ring: The presence of the electron-withdrawing carboxylic acid group on the benzoic acid starting material makes the aromatic ring susceptible to nucleophilic attack.
-
A Good Leaving Group: Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the strong inductive effect of the fluorine atom.
-
A Strong Nucleophile: 1-Methylpiperazine serves as the incoming nucleophile.
The regioselectivity of the reaction, favoring substitution at the 2-position, is directed by the ortho relationship between the activating carboxylic acid group and the fluorine leaving group. This positioning allows for effective stabilization of the negative charge in the Meisenheimer intermediate.[2][4]
Primary Synthetic Route: Direct SNAr Approach
This route is favored for its atom economy and straightforwardness, directly coupling commercially available starting materials.
Caption: Primary synthesis of the target compound via a direct SNAr reaction.
Detailed Experimental Protocol:
Materials:
-
2,5-Difluorobenzoic acid
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 2,5-difluorobenzoic acid (1.0 eq) in DMSO, add potassium carbonate (2.5 eq) and 1-methylpiperazine (1.2 eq).
-
Heat the reaction mixture to 120 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of approximately 6 using 1M HCl. A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethyl acetate.
-
For further purification, recrystallization from an ethanol/water mixture can be performed to yield the final product.
Alternative Synthetic Route: A Multi-step Approach
An alternative strategy involves a longer route, which can sometimes offer advantages in terms of purification or the avoidance of certain impurities. This route begins with a more activated starting material and introduces the carboxylic acid functionality in a later step.
Caption: A multi-step alternative synthesis of the target compound.
Rationale for the Alternative Route:
This pathway commences with a substrate that is highly activated towards SNAr due to the presence of the nitro group. The subsequent steps involve standard, well-established transformations: reduction of the nitro group to an amine, followed by a Sandmeyer reaction to convert the aniline to a nitrile, and finally, hydrolysis to the carboxylic acid. While longer, this route can sometimes lead to a cleaner final product by avoiding potential side reactions associated with the direct SNAr on the benzoic acid.
Evaluating Reproducibility: Key Variables and Comparative Data
The reproducibility of the primary synthetic route can be influenced by several factors. The following table outlines these variables and compares the expected outcomes of the primary and alternative routes.
| Parameter | Primary Route (Direct SNAr) | Alternative Route (Multi-step) | Causality and Field-Proven Insights |
| Reaction Time | 12-18 hours | ~36-48 hours (cumulative) | The direct SNAr is a single step, whereas the alternative route involves multiple, longer reactions. |
| Typical Yield | 75-85% | 40-50% (overall) | Single-step reactions generally have higher yields than multi-step sequences where losses occur at each stage. |
| Purity (Crude) | 85-95% | 90-98% | The multi-step route can sometimes result in a cleaner crude product as the intermediates are purified at each stage. |
| Scalability | Good | Moderate | The direct route is more amenable to large-scale synthesis due to fewer steps and simpler work-up procedures. |
| Key Challenge | Potential for di-substitution or other side reactions if temperature and stoichiometry are not carefully controlled. | The Sandmeyer reaction can sometimes produce phenolic byproducts, and the final hydrolysis requires harsh conditions. | Each route has its own set of potential pitfalls that require careful process control to ensure reproducibility. |
Data Presentation: Comparative Analysis
| Synthetic Route | Number of Steps | Average Yield (%) | Estimated Purity (%) | Key Reagents |
| Primary | 1 | 80 | 90 | 2,5-Difluorobenzoic acid, 1-Methylpiperazine |
| Alternative | 4 | 45 | 95 | 2-Chloro-5-fluoronitrobenzene, Fe, NaNO₂, CuCN |
Characterization of the Final Product
Regardless of the synthetic route chosen, the final product, this compound, must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
Conclusion and Recommendations
For the synthesis of this compound, the direct SNAr route is generally recommended for its efficiency, higher yield, and scalability. However, achieving high reproducibility requires strict control over reaction parameters, particularly temperature and stoichiometry, to minimize side-product formation.
The multi-step alternative route serves as a viable option when higher initial purity is critical and when the longer reaction time and lower overall yield are acceptable trade-offs. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, purity specifications, and available resources.
This guide provides the necessary framework and detailed protocols to enable researchers to make an informed decision and to reproducibly synthesize this important chemical intermediate.
References
-
MySkinRecipes. This compound. [Link]
-
Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. [Link]
-
Chen, J. L., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 746–757. [Link]
-
Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. ResearchGate. [Link]
-
Perrone, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8089. [Link]
-
ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
-
Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(49), 17033–17042. [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid
Welcome to a comprehensive guide on the safe and compliant disposal of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid (CAS No. 1096829-46-7). In our shared pursuit of scientific advancement, particularly in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide moves beyond a simple checklist, offering a deep dive into the chemical nature of this compound to inform a robust and safe disposal workflow.
Disclaimer: This document provides guidance based on the chemical properties of structurally related compounds, including fluorinated benzoic acids and piperazine derivatives. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative that you consult the SDS provided by your supplier and adhere to the specific disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
Part 1: Understanding the Hazard Profile
This compound is a complex molecule, and its hazard profile is a composite of its constituent functional groups: a fluorinated benzoic acid and a methylpiperazine moiety.
-
Fluorinated Benzoic Acid Core: Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[1][2][3] The presence of a fluorine atom can enhance this irritancy. Upon combustion, fluorinated organic compounds may release highly toxic and corrosive hydrogen fluoride gas.[4]
-
Piperazine Ring: Piperazine is a basic amine that can cause skin and eye irritation.[5] It readily absorbs carbon dioxide from the air.[6][7] Amines can be incompatible with strong oxidizing agents.
-
Solid Form: As a solid, likely a powder, this compound poses a risk of respiratory irritation if dust is generated during handling.[8][9]
Based on this analysis, we must treat this compound as a hazardous chemical waste, requiring a dedicated and meticulous disposal pathway.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe handling and disposal of this compound, from the lab bench to final collection.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste material, it is crucial to be outfitted with the appropriate PPE. This is your first and most critical line of defense.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[10] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation or damage.[4][8][9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to irritation.[5] Contaminated gloves must be disposed of as hazardous waste.[10] |
| Body Protection | Laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[10] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[8][9] | Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[4][8][9] |
Step 2: Waste Segregation and Containment
Proper segregation is the cornerstone of a compliant chemical waste program. Never mix this waste stream with others unless explicitly instructed to do so by your EHS department.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The label must, at a minimum, include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The accumulation start date.
-
-
Transferring Waste:
-
Perform all transfers within a chemical fume hood to control dust.
-
Use dedicated spatulas or scoops.
-
Carefully place the solid waste into the designated container, avoiding the generation of dust.[8]
-
Do not overfill the container; a good rule of thumb is to not exceed 80% capacity.
-
-
Container Sealing: Securely close the container lid after each addition of waste.[4][9]
Step 3: Managing Contaminated Materials
Any materials that come into direct contact with this compound are now considered hazardous waste.
-
Consumables: This includes contaminated gloves, weighing paper, pipette tips, and paper towels. These items should be placed in a separate, clearly labeled bag or container for solid hazardous waste.
-
Glassware: If you intend to reuse glassware, decontaminate it thoroughly using a suitable solvent and cleaning protocol. If disposal is necessary, the glassware must be managed as hazardous waste.
Step 4: Accidental Spill Response
In the event of a spill, a calm and methodical response is essential.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill to prevent further spread.
-
Assess the Spill: For a small, manageable spill of solid material:
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into your designated hazardous waste container.[9] Avoid dry sweeping, which can generate dust.[11]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
Step 5: Final Disposal and Storage
Store your sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[11][12] Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[1][12]
Part 3: Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Proper Disposal Procedures for 2-[(3-Fluorobenzyl)oxy]benzoic acid. Benchchem.
- 5-Fluoro-2-(methylsulphonyl)
- PIPERAZINE - Chemical Comp
- PIPERAZINE - CAMEO Chemicals. NOAA.
- 5-Fluoro-2-methoxybenzoic acid - SAFETY D
- This compound CAS#: 1096829-46-7.
- Benzoic acid - SAFETY D
- 5-Fluoro-2-methylbenzoic acid - SAFETY D
- Benzoic acid - SAFETY D
- Piperazine - Wikipedia. Wikipedia.
- 4-fluorobenzoic acid - SAFETY D
- Benzoic Acid (Acidimetric Standard) - SAFETY DATA SHEET. National Institute of Standards and Technology.
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ilpi.com [ilpi.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. canyoncomponents.com [canyoncomponents.com]
- 6. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
Navigating the Safe Handling of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid: A Guide for Laboratory Professionals
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical intermediates is foundational to the next generation of therapeutics. 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, a key building block in the synthesis of advanced fluoroquinolone antibiotics, represents such a compound of interest.[1] Its molecular structure, combining a fluorinated benzoic acid moiety with a methyl-piperazinyl group, suggests a profile that demands meticulous handling and a proactive approach to safety.
This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to be a primary resource for establishing safe operational and disposal procedures in the laboratory. The following procedural guidance is based on a synthesis of information from structurally similar compounds, a standard and prudent practice in the absence of a specific Safety Data Sheet (SDS) for a novel compound.
Hazard Identification and Risk Assessment: A Proactive Stance
Given its structural components—a fluorinated aromatic acid and a piperazine derivative—we must anticipate potential hazards. Fluoro-substituted benzoic acids are often associated with skin, eye, and respiratory irritation.[2][3][4] Similarly, piperazine and its derivatives can cause severe skin and eye damage, and may lead to allergic skin or respiratory reactions.[5][6][7] Therefore, it is imperative to handle this compound with the assumption that it may exhibit these characteristics.
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Damage: Contact may result in severe irritation, pain, or damage to the eyes.[8]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract, leading to coughing and sore throat.[8]
-
Potential for Allergic Reaction: As with many piperazine derivatives, there is a potential for skin or respiratory sensitization.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the recommended PPE, with the rationale rooted in the potential hazards of the compound's structural analogues.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) | To prevent skin contact, which may cause irritation or allergic reactions.[6][9] |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes from dust particles and splashes, which could cause serious eye irritation or damage.[5][6] |
| Skin and Body Protection | Lab coat or other protective clothing. | To prevent contamination of personal clothing and skin.[5][6] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts (e.g., N95 or P1 particulate filter) should be worn.[5][6][9] | To avoid inhalation of dust, which may cause respiratory irritation or sensitization.[6] |
Operational Plan: From Receipt to Reaction
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (1096829-46-7), and appropriate hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][9] Keep the container tightly closed when not in use.[3][4] The recommended storage temperature is room temperature.[1]
Handling and Weighing
The following workflow is designed to mitigate the primary risk of aerosolization and contamination.
Caption: Step-by-step workflow for the safe handling and weighing of this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of water.[10] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses if present and easy to do. Continue rinsing.[3][8] Immediately call a poison center or doctor.[7][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, seek medical advice.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]
Spill Management and Disposal Plan
Prompt and correct handling of spills and waste is essential for maintaining a safe laboratory environment.
Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, avoid generating dust.[2] Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Clean-up: Carefully sweep or vacuum the material into a labeled, sealable container for disposal.[2][5]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[10]
-
PPE: Wear full PPE, including respiratory protection, during the entire clean-up process.
Disposal
All waste containing this compound, including contaminated PPE and spill clean-up materials, must be treated as hazardous chemical waste.
Caption: A systematic plan for the safe disposal of chemical waste.
Dispose of the contents and container in accordance with all local, state, and federal regulations.[2][4] Do not allow the product to enter drains.[7] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your groundbreaking research.
References
- 1. This compound [myskinrecipes.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




